molecular formula C6H14O3 B1607243 3-Hydroxymethylpentane-1,5-diol CAS No. 998-12-9

3-Hydroxymethylpentane-1,5-diol

Cat. No.: B1607243
CAS No.: 998-12-9
M. Wt: 134.17 g/mol
InChI Key: WXSRRNYRGPTTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymethylpentane-1,5-diol (: 998-12-9) is an organic compound with the molecular formula C6H14O3 and an average molecular weight of 134.17 g/mol [ ]. This triol features a pentane chain substituted with hydroxyl groups at the 1 and 5 positions and an additional hydroxymethyl group at the 3 position [ ]. Its IUPAC name is 3-(hydroxymethyl)pentane-1,5-diol, and it can be represented by the canonical SMILES string C(CO)C(CCO)CO [ ]. The presence of three hydroxyl groups defines this molecule as a polyol, suggesting potential utility in chemical synthesis as a building block for more complex structures, such as polymers and dendrimers. Researchers might investigate its application in creating plasticizers, cross-linking agents, or specialty solvents [ ]. While related diols like pentane-1,5-diol are known to function as percutaneous absorption enhancers in dermatological research, the specific research applications and mechanism of action for 3-Hydroxymethylpentane-1,5-diol are not well-documented in the public literature and represent an area for further investigation [ ]. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)pentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c7-3-1-6(5-9)2-4-8/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSRRNYRGPTTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30244253
Record name 3-Hydroxymethylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30244253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

998-12-9
Record name 3-(Hydroxymethyl)-1,5-pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=998-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxymethylpentane-1,5-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxymethylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30244253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxymethylpentane-1,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-Hydroxymethylpentane-1,5-diol at High Temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Hydroxymethylpentane-1,5-diol at elevated temperatures. In the absence of extensive direct experimental data for this specific triol, this document synthesizes information from structurally analogous polyols, particularly hindered neopentyl polyols, to elucidate its probable thermal behavior. The guide delves into the theoretical underpinnings of its stability, proposes likely decomposition pathways, and furnishes detailed protocols for experimental evaluation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal properties of polyols for formulation, processing, and application development.

Introduction: The Significance of 3-Hydroxymethylpentane-1,5-diol

3-Hydroxymethylpentane-1,5-diol, a branched-chain triol, possesses a unique molecular architecture that suggests significant potential in various applications, including as a building block for polyesters, polyurethanes, and as a component in synthetic lubricants and plasticizers. Its three primary hydroxyl groups offer multiple reaction sites for polymerization and esterification, while its branched structure can impart desirable properties such as hydrolytic stability and a low pour point in formulated products.

A critical parameter for the successful application of 3-Hydroxymethylpentane-1,5-diol, particularly in materials science and high-temperature applications, is its inherent thermodynamic stability. Understanding how this molecule behaves at elevated temperatures is paramount for predicting its performance, degradation pathways, and ultimate service life in demanding environments.

Theoretical Framework: The Structural Basis for High Thermal Stability

The high thermal stability of 3-Hydroxymethylpentane-1,5-diol can be largely attributed to its neopentyl-like core structure. The central quaternary carbon atom, to which the hydroxymethyl group is attached, is a key feature that it shares with other highly stable polyols like neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE).

The primary reason for this enhanced stability is the absence of β-hydrogens . In many alcohols, a common low-energy decomposition pathway at high temperatures is the β-elimination reaction, which leads to the formation of an alkene and water. However, in 3-Hydroxymethylpentane-1,5-diol, the carbon atoms beta to the central carbon-hydroxyl group bond lack hydrogen atoms, thus sterically hindering this decomposition mechanism. This structural feature significantly raises the activation energy required for thermal breakdown, rendering the molecule more stable at higher temperatures compared to linear or less branched polyols.[1]

Experimental Evaluation of Thermal Stability

To experimentally quantify the thermodynamic stability of 3-Hydroxymethylpentane-1,5-diol, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset temperature of decomposition, the rate of decomposition, and the presence of any residual char.

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Hydroxymethylpentane-1,5-diol into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to study thermal decomposition in the absence of oxygen. For thermo-oxidative stability studies, compressed air or a specific oxygen/nitrogen mixture can be used.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

    • Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature of 600°C or higher, ensuring complete decomposition.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

    • The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition (Tpeak).

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Instrument Calibration B Sample Weighing (5-10 mg) A->B C Load Sample & Purge (Nitrogen or Air) B->C D Temperature Ramp (10°C/min to 600°C) C->D E Record Mass Loss D->E F Plot Mass vs. Temp (TGA Curve) E->F G Determine T_onset & T_peak F->G H Analyze Residue F->H

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing further insight into the thermodynamic stability.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Hydroxymethylpentane-1,5-diol into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition, as determined by TGA.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to melting.

    • Identify exothermic peaks corresponding to decomposition. The onset temperature of the exothermic peak provides information on the thermal stability.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Instrument Calibration (Indium Standard) B Sample Encapsulation (2-5 mg) A->B C Load Sample & Reference Pans B->C D Temperature Program (10°C/min) C->D E Measure Heat Flow D->E F Plot Heat Flow vs. Temp E->F G Identify Melting (Endotherm) & Decomposition (Exotherm) F->G Decomposition_Inert A 3-Hydroxymethylpentane-1,5-diol B High Temperature (Inert Atmosphere) A->B C Dehydration (Ether & Unsaturated Alcohol Formation) B->C D C-C Bond Scission (Volatile Fragments) B->D E Retro-Aldol Type Reaction B->E

Caption: Proposed decomposition pathways in an inert atmosphere.

Thermo-oxidative Decomposition (Presence of Oxygen)

In the presence of oxygen, the decomposition is more complex and typically occurs at lower temperatures. The mechanisms involve free-radical chain reactions:

  • Initiation: The reaction is initiated by the abstraction of a hydrogen atom, likely from a C-H bond adjacent to a hydroxyl group, to form a carbon-centered radical.

  • Propagation: The carbon-centered radical reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule of the diol, propagating the chain reaction and forming a hydroperoxide.

  • Decomposition of Hydroperoxides: The hydroperoxides are thermally unstable and decompose to form highly reactive hydroxyl and alkoxy radicals, which can lead to a variety of oxidation products, including aldehydes, ketones, and carboxylic acids, as well as chain scission.

Decomposition_Oxidative A 3-Hydroxymethylpentane-1,5-diol + O2 B Initiation (H-atom abstraction) A->B C Carbon-centered Radical B->C D Propagation (Reaction with O2) Peroxy Radical Formation C->D E Hydroperoxide Formation D->E F Decomposition of Hydroperoxides E->F G Aldehydes, Ketones, Carboxylic Acids, & Chain Scission Products F->G

Caption: Proposed thermo-oxidative decomposition pathway.

Quantitative Data Summary (Based on Analogous Compounds)

CompoundMolecular StructureOnset Decomposition Temp. (°C, in N2)Key Structural Feature
Neopentyl Glycol (NPG) C(CH2OH)2(CH3)2~200-250Hindered diol, no β-hydrogens
Trimethylolpropane (TMP) CH3CH2C(CH2OH)3~250-300Hindered triol, no β-hydrogens
Pentaerythritol (PE) C(CH2OH)4~300-350Highly hindered tetraol, no β-hydrogens

Note: The onset decomposition temperatures are approximate and can vary depending on the specific experimental conditions (e.g., heating rate, sample purity).

Conclusion and Future Outlook

3-Hydroxymethylpentane-1,5-diol is predicted to exhibit high thermal stability due to its hindered neopentyl-like structure, which lacks β-hydrogens, thereby inhibiting low-energy β-elimination decomposition pathways. Experimental evaluation using TGA and DSC is essential to quantify its thermal properties and validate these theoretical predictions. The proposed decomposition pathways, involving dehydration and C-C bond scission in inert atmospheres and free-radical oxidation in the presence of oxygen, provide a framework for understanding its degradation behavior at high temperatures.

Further research, including detailed kinetic studies and analysis of decomposition products using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), would provide a more complete picture of the high-temperature chemistry of 3-Hydroxymethylpentane-1,5-diol and facilitate its effective utilization in advanced material applications.

References

  • Shandong Look Chemical. (n.d.). Why Neopentyl Glycol Matters in Synthesis and Esters. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]

  • Werpy, T., & Petersen, G. (Eds.). (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. Retrieved from [Link]

  • Sato, K., et al. (2008). Selective Dehydroxylation of Glycerol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31344, Neopentyl glycol. Retrieved from [Link]

Sources

Technical Monograph: 3-Hydroxymethylpentane-1,5-diol (CAS 998-12-9)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Application Guide Audience: Polymer Chemists, Drug Delivery Formulation Scientists, and Process Engineers Version: 2.0 (Scientific Review)

Executive Summary: The Tri-Primary Advantage

3-Hydroxymethylpentane-1,5-diol (CAS 998-12-9) is a specialized aliphatic triol distinguished by its tri-primary hydroxyl structure . Unlike common crosslinkers such as glycerol (which contains secondary hydroxyls) or trimethylolpropane (which is sterically constrained), this molecule offers a unique combination of high reactivity and backbone flexibility.

Its structural symmetry and the presence of three primary hydroxyl groups make it an ideal "core" molecule for synthesizing hyperbranched polymers, dendrimers, and high-performance polyurethanes where steric hindrance must be minimized while maximizing cross-link density.

Chemical Identifiers & Physicochemical Properties[1][2][3][4][5]

The following data aggregates validated identifiers for procurement and regulatory compliance.

Identifier / Property Value / Description
Chemical Name 3-Hydroxymethylpentane-1,5-diol
CAS Number 998-12-9
Synonyms 3-(Hydroxymethyl)-1,5-pentanediol; 1,3,5-Pentanetriol, 3-(hydroxymethyl)-; Triol 998
Molecular Formula

Molecular Weight 134.17 g/mol
SMILES C(CO)C(CCO)CO
InChI Key WXSRRNYRGPTTNP-UHFFFAOYSA-N
Physical State Viscous, colorless to pale yellow liquid (Oil)
Boiling Point ~323°C (at 760 mmHg)
Density 1.113 g/cm³
Solubility Highly soluble in water, alcohols, and polar organic solvents.[1][2][3][4]
pKa ~14.4 (Hydroxyl group acidity)

Structural Analysis & Reactivity Logic

To understand the utility of CAS 998-12-9, one must analyze its topology compared to industry standards.

The "Tri-Primary" Mechanism

In step-growth polymerization (e.g., polyester or polyurethane synthesis), secondary hydroxyls react significantly slower than primary hydroxyls due to steric hindrance and electronic effects.

  • Glycerol: Contains two primary and one secondary -OH. This leads to uneven reaction rates and potential defects in the polymer network.

  • 3-Hydroxymethylpentane-1,5-diol: Contains three primary -OH groups .

    • 
       (Arm 1)
      
    • 
       (Arm 2)
      
    • 
       (Arm 3)
      

Implication: This ensures equipotent reactivity across all three arms, resulting in homogenous network formation and predictable dendrimer generation.

Backbone Flexibility

The pentane backbone provides a "spacer" effect that is absent in neopentyl structures like Trimethylolpropane (TMP). This internal flexibility reduces the glass transition temperature (


) of the resulting polymer, making it ideal for soft-segment engineering  in thermoplastic polyurethanes (TPUs).

Synthesis & Production Pathways

The industrial preparation of 3-hydroxymethylpentane-1,5-diol typically follows the reduction of tricarboxylate precursors.

Primary Synthetic Route: Reduction of 1,3,5-Pentanetricarboxylates

The most robust method involves the exhaustive reduction of 1,3,5-pentanetricarboxylic acid or its trimethyl ester.

Reaction Logic:

  • Precursor Formation: Michael addition of dimethyl malonate to methyl acrylate (followed by decarboxylation/manipulation) or direct tricarboxylation methods.

  • Reduction: The ester groups are reduced to primary alcohols using a strong hydride donor (e.g., Lithium Aluminum Hydride -

    
    ) or high-pressure catalytic hydrogenation (Copper-Chromite catalyst).
    
Visualization: Synthesis Workflow

Synthesis Precursor 1,3,5-Pentanetricarboxylic Acid (Trimethyl Ester) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Reduction Agent (LiAlH4 or H2/Cat) Reagent->Intermediate Product 3-Hydroxymethylpentane-1,5-diol (CAS 998-12-9) Intermediate->Product Elimination of MeOH

Figure 1: Chemical transformation pathway from tricarboxylate precursor to the triol product.

Applications in Drug Delivery & Polymer Science

Dendritic Polymer Cores

In drug delivery, hyperbranched polymers (dendrimers) require a central core molecule to initiate branching. CAS 998-12-9 is a superior core candidate because its flexible arms prevent steric crowding at the core generation (G0), allowing for higher drug loading capacities in subsequent generations.

  • Use Case: Synthesis of biodegradable poly(ester-amide) dendrimers.

  • Mechanism: The triol reacts with dicarboxylic acids (AB2 monomers) to form the first generation. The flexibility of the pentane core allows the dendrimer to collapse and encapsulate hydrophobic drugs more effectively than rigid cores.

Polyurethane Crosslinking

In polyurethane synthesis, this triol acts as a chain extender and crosslinker.

  • Performance: It improves the hydrolytic stability of the polymer compared to polyester-based polyols.

  • Application: Biomedical coatings requiring biocompatibility and flexibility (e.g., catheter coatings).

Experimental Protocol: Purity Verification via GC-MS

Objective: Validate the identity and purity of CAS 998-12-9 prior to polymerization. Impurities (mono-ols or diols) will act as chain terminators, ruining molecular weight distribution.

Self-Validating System: The presence of a single sharp peak in the gas chromatogram with the correct mass fragmentation pattern confirms the "Tri-Primary" purity.

Methodology:

  • Sample Prep: Dissolve 10 mg of 3-Hydroxymethylpentane-1,5-diol in 1 mL of anhydrous methanol.

  • Derivatization (Optional but Recommended): Treat with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the hydroxyl groups. This improves volatility and peak shape.

    • Reaction:

      
      
      
  • GC Parameters:

    • Column: HP-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 80°C (1 min)

      
       10°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Detection:

    • Look for the molecular ion peak (or M-15 for TMS derivatives).

    • For the underivatized molecule (MW 134), expect fragmentation showing loss of

      
       groups.
      

Safety & Handling (GHS Classification)

While generally considered low-toxicity compared to aromatic amines, standard laboratory safety is required.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccated environment to prevent moisture absorption, which interferes with precise stoichiometric calculations in polymerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70458, 3-Hydroxymethylpentane-1,5-diol. Retrieved from [Link]

  • Tomalia, D. A., & Fréchet, J. M. J. (2002).Discovery of Dendrimers and Dendritic Polymers: A Brief Historical Perspective. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for triol cores in dendrimers).

Sources

Technical Guide: Reactivity & Selective Functionalization of 3-Hydroxymethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxymethylpentane-1,5-diol (CAS 998-12-9) represents a unique class of flexible, aliphatic triols. Unlike its rigid homolog Trimethylolpropane (TMP), this molecule features an extended pentane backbone that introduces significant conformational flexibility while maintaining a high density of primary hydroxyl groups.

This guide addresses the core challenge in utilizing this molecule: The Equivalence Dilemma. All three hydroxyl groups are primary and exhibit near-identical nucleophilicity. Direct mono-functionalization typically yields a statistical distribution (mono-, di-, tri-, and unreacted species) that is costly to separate.

This whitepaper details the mechanistic pathways to break this symmetry, providing validated protocols for selective functionalization and hyperbranched polymer synthesis.

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a pentane backbone with hydroxyl groups at positions 1 and 5, and a hydroxymethyl group at position 3.

  • Symmetry: The molecule possesses a

    
     plane of symmetry passing through C3 and the hydroxymethyl group.
    
  • The "Arms" (C1-OH, C5-OH): These are located at the termini of flexible ethyl chains extending from the central C3.

  • The "Head" (C3-CH

    
    -OH):  This hydroxyl is attached to the C3 branch point via a single methylene spacer.
    
Steric vs. Electronic Control

While all three groups are primary alcohols (


), their local environments differ slightly:
  • Electronic: Inductive effects are negligible due to the saturated alkyl spacers. The pKa of all three groups is approximately 16.0–16.5, making them equally susceptible to deprotonation by bases like NaH or LDA [1].

  • Steric: The "Head" hydroxyl is closer to the tertiary C3 carbon (beta-branching). The "Arm" hydroxyls are separated from the branch point by two carbons (gamma-position).

    • Implication: In rapid, kinetically controlled reactions (e.g., reaction with bulky silyl chlorides), the "Arm" hydroxyls are marginally more accessible. However, this difference is insufficient for high-yield selectivity (>90%) without protective groups.

Part 2: The "Acetal Lock" Strategy for Mono-Functionalization

To achieve high-purity mono-functionalization, we must exploit the geometric relationship between the hydroxyl groups rather than their reactivity rates.

The 1,3-Diol Opportunity

The distance between the "Head" hydroxyl and either "Arm" hydroxyl corresponds to a 1,3-diol relationship (separated by 3 carbons: C_head-C3-C2-C1).

  • Atom Count: O(head) → C(head) → C3 → C2 → C1 → O(arm).

  • Ring Size: Reaction with an aldehyde forms a thermodynamically stable 6-membered cyclic acetal (1,3-dioxane) [2].

Conversely, the two "Arms" are too distant (1,5-relationship) to form a stable cyclic acetal (which would require an 8-membered ring).

Mechanism of Action

By reacting the triol with benzaldehyde, we statistically lock the "Head" and one "Arm" into a ring. This leaves the second "Arm" free for modification. Because the molecule is symmetric, it does not matter which arm is locked; the resulting product is chemically uniform.

Visualization: The Acetal Locking Pathway

AcetalLock cluster_legend Mechanism Logic Triol 3-Hydroxymethylpentane-1,5-diol (3 Free OH groups) Intermediate Cyclic Acetal Formed (1,3-Dioxane Ring) Triol->Intermediate Thermodynamic Control (-H2O) Benzaldehyde Benzaldehyde (H+ Catalyst) Benzaldehyde->Intermediate FreeOH Isolated Arm OH (Available for Reaction) Intermediate->FreeOH Steric Exclusion of 3rd OH Target Mono-Functionalized Product FreeOH->Target Esterification/Etherification Head + Arm 1 Head + Arm 1 Locked in Ring Locked in Ring Head + Arm 1->Locked in Ring Arm 2 Arm 2 Remains Free Remains Free Arm 2->Remains Free

Caption: Thermodynamic formation of 1,3-dioxane ring selectively isolates a single hydroxyl group.

Part 3: Experimental Protocols

Protocol A: Selective Mono-Protection (The Benzylidene Acetal Route)

Objective: Isolate one primary hydroxyl group for derivatization.

Reagents:

  • 3-Hydroxymethylpentane-1,5-diol (1.0 eq)[1][2]

  • Benzaldehyde (1.1 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Solvent: Cyclohexane or Toluene (for azeotropic water removal)

Workflow:

  • Setup: Equip a 2-neck round bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve the triol and benzaldehyde in the solvent. Add pTSA.

  • Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. The reaction is driven to completion by the removal of water (Le Chatelier’s principle).

  • Workup: Once water evolution ceases (approx. 4-6 hours), cool to RT. Neutralize with saturated NaHCO

    
    .
    
  • Purification: Wash the organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Result: The crude product is primarily the 2-phenyl-1,3-dioxane derivative. The free hydroxyl (Arm 2) can now be reacted (e.g., with methacryloyl chloride for polymer applications).

  • Deprotection (Optional): If the goal is to modify one OH and recover the others, treat the product with aqueous HCl/THF or Hydrogenolysis (H

    
    , Pd/C) to remove the benzylidene group [3].
    
Protocol B: Hyperbranched Polyester Synthesis (One-Pot)[3]

Objective: Utilize the B3 nature of the triol to create hyperbranched polymers for drug delivery vectors.

Reagents:

  • Core (B3): 3-Hydroxymethylpentane-1,5-diol

  • Linker (A2): Adipic Acid or Succinic Acid

  • Catalyst: Ti(OBu)

    
     (Titanium tetrabutoxide)
    

Workflow:

  • Melt Polymerization: Combine Triol and Diacid in a reactor. (Molar ratio is critical; typically A2 + B3 systems require careful stoichiometry to avoid gelation, often using an excess of one monomer or slow addition).

  • Stage 1 (Oligomerization): Heat to 140°C under N

    
     flow for 2 hours.
    
  • Stage 2 (Vacuum): Increase temp to 160°C and apply vacuum (<5 mbar) to remove water and drive molecular weight growth.

  • Endpoint: Monitor viscosity. Stop reaction before the "Gel Point" (infinite network formation).

  • Characterization: Use GPC (Gel Permeation Chromatography) to determine Polydispersity Index (PDI). Hyperbranched polymers typically show PDI > 2.0 [4].

Part 4: Data & Applications

Comparative Reactivity Table
Reaction TypeReagentConditionsOutcome on TriolSelectivity
Acetylation Acetic AnhydridePyridine, RTStatistical MixtureLow (Mono/Di/Tri mix)
Silylation TBDMS-Cl (1 eq)Imidazole, 0°CStatistical MixtureLow (Slight preference for Arms)
Acetalization BenzaldehydepTSA, RefluxCyclic Acetal + Free OH High (>90% Mono-free)
Oxidation TEMPO/NaOCl0°CTricarboxylic AcidHigh (Full conversion)
Drug Delivery Applications

The flexible pentane backbone offers distinct advantages over TMP-based dendrimers:

  • Reduced Viscosity: The ethyl spacers reduce intermolecular hydrogen bonding density compared to propyl-based cores.

  • Hydrodynamic Volume: The "Y" shape creates a larger internal void volume in hyperbranched structures, ideal for encapsulating hydrophobic drug payloads [5].

Part 5: References

  • Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2023). Formation and Reactions of Cyclic Acetals. Retrieved from [Link]

  • RSC Advances. (2017). Rational Synthesis of Hyperbranched Poly(ester)s. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis of Hyperbranched Polymers and Prospects for Application. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocols for Using 3-Hydroxymethylpentane-1,5-diol as a Crosslinking Agent

[1]

Introduction & Molecule Profile[1][2][3]

3-Hydroxymethylpentane-1,5-diol (HMPD) is a versatile aliphatic triol used as a high-performance crosslinking agent in the synthesis of polyurethanes, polyesters, and hydrogel networks.[1] Unlike its structural isomer Trimethylolpropane (TMP), which is a solid at room temperature, HMPD often presents as a viscous liquid or low-melting solid, offering distinct processing advantages in solvent-free (bulk) polymerization.[1]

Its structure consists of a flexible pentane backbone with three primary hydroxyl groups, providing high reactivity and the ability to form flexible, durable 3D polymer networks.[1]

Chemical Specifications
PropertyValueNotes
CAS Number 998-12-9
Formula

Molecular Weight 134.17 g/mol
Functionality (

)
3Three primary -OH groups
Equivalent Weight 44.72 g/eqCritical for stoichiometric calculations
Physical State Viscous Liquid / OilEasier dispersion than solid triols
Solubility Water, Alcohols, Polar SolventsIdeal for hydrogel synthesis

Mechanism of Action: The Triol Advantage

HMPD acts as a branching unit .[1] In linear polymerization (Diol + Diacid), chains grow in two directions.[1] When HMPD is introduced, its third hydroxyl group initiates a new chain direction.[1] As the reaction progresses, these branches connect, forming an infinite 3D network (gelation).[1]

Key Advantages:

  • Primary Hydroxyls: All three -OH groups are primary, ensuring rapid and equal reactivity with isocyanates or carboxyls.[1]

  • Pentane Backbone: Provides slightly higher flexibility (lower

    
    ) compared to the propyl backbone of TMP, improving impact resistance in coatings.[1]
    

CrosslinkingMechanismHMPDHMPD (Triol)(Branching Point)LinkerDi-functional Linker(Isocyanate/Acid)HMPD->Linker Step 1: ActivationNetwork3D CrosslinkedNetworkHMPD->Network Gelation pointLinearLinear ChainGrowthLinker->Linear Chain ExtensionLinear->HMPD BranchingLinear->Network Crosslinking

Figure 1: Logical flow of network formation using HMPD as a trifunctional core.

Application 1: Polyurethane (PU) Elastomers

Context: Used for medical tubing, drug-eluting matrices, or high-durability coatings.[1] Chemistry: Alcohol (-OH) + Isocyanate (-NCO)

1
Protocol A: Two-Step Prepolymer Method

This method provides the highest control over network density and heat buildup.[1]

Materials
  • Polyol: Polycaprolactone diol (MW 2000) - Soft Segment[1]

  • Crosslinker: HMPD (Dried) - Chain Extender/Crosslinker[1]

  • Isocyanate: Hexamethylene Diisocyanate (HDI) or MDI.[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1% w/w).[1]

  • Solvent: Anhydrous DMF or DMAc (if solution polymerization is required).[1]

Step-by-Step Workflow
  • Drying (CRITICAL):

    • HMPD is hygroscopic.[1] Water reacts with isocyanates to form

      
       (bubbles).[1]
      
    • Action: Dry HMPD in a vacuum oven at 60°C for 12 hours prior to use.[1] Moisture content must be <0.05%.[1]

  • Prepolymer Synthesis:

    • React the long-chain diol with excess Diisocyanate at 80°C under

      
       flow for 2-3 hours.
      
    • Target: NCO-terminated prepolymer.[1]

  • Crosslinking Calculation:

    • Calculate the required mass of HMPD to react with the remaining NCO groups.[1]

    • Formula:

      
      
      
    • Note: An NCO:OH index of 1.05:1 is recommended to ensure full network formation.[1]

  • Curing:

    • Mix the dried HMPD into the prepolymer.[1] Degas under vacuum for 5 minutes to remove trapped air.[1]

    • Pour into mold (pre-treated with release agent).[1]

    • Cure Cycle: 80°C for 4 hours

      
       110°C for 12 hours (Post-cure).
      

PU_WorkflowStartRaw MaterialsDryVacuum Drying(Remove H2O)Start->Dry HMPD & DiolPrepolyPrepolymer Synthesis(Diol + Excess NCO)Dry->Prepoly Diol onlyMixAdd HMPD(High Speed Mix + Degas)Prepoly->Mix + Dried HMPDCureThermal Curing(80°C -> 110°C)Mix->Cure

Figure 2: Polyurethane synthesis workflow emphasizing moisture control.[1]

Application 2: Biodegradable Polyesters

Context: Tissue engineering scaffolds or controlled-release drug carriers.[1] Chemistry: Melt Polycondensation (Esterification).[1]

Protocol B: Melt Polycondensation[1]
Materials
  • Diacid: Succinic Acid or Adipic Acid.[1]

  • Diol: 1,4-Butanediol (Main chain).[1]

  • Crosslinker: HMPD (1–5 mol% relative to diol).[1]

  • Catalyst: Titanium(IV) isopropoxide (TIPO).[1]

Step-by-Step Workflow
  • Stoichiometry Setup:

    • To prevent premature gelation (crosslinking before the polymer grows), keep HMPD concentration low (<5 mol%).[1]

    • Maintain a strict 1:1 molar ratio of [COOH] to [Total OH].[1]

    • Calculation:

      
      
      (Remember: HMPD contributes 3 OH groups, so adjust moles accordingly).[1]
      
  • Esterification (Stage 1):

    • Combine monomers in a reactor equipped with a mechanical stirrer and nitrogen inlet.

    • Heat to 160°C. Water will evolve.[1]

    • Run for 4 hours until >90% of water is distilled off.[1]

  • Polycondensation (Stage 2):

    • Add Catalyst (TIPO).[1]

    • Increase temperature to 190°C.

    • Apply High Vacuum (<1 mbar): This drives the equilibrium forward (Le Chatelier’s principle) and removes trace byproducts.

    • Warning: Monitor torque on the stirrer.[1] A rapid increase in torque indicates the "Gel Point."[1] Stop the reaction immediately to avoid solidifying the reactor contents.

Validation & Quality Control

Every crosslinked batch must be validated using these self-correcting metrics.

TestMethodPurposeAcceptance Criteria
Gel Content Soxhlet Extraction (THF/Acetone)Measures efficiency of crosslinking.>90% for structural PUs; >70% for hydrogels.[1]
Swelling Ratio Immersion in solvent for 24hDetermines network density.[1]Lower swelling = Higher crosslink density.[1]
FTIR Analysis SpectroscopyVerifies reaction completion.[1]Disappearance of NCO peak (

) or COOH peak.

Troubleshooting Guide

  • Issue: Bubbles in PU casting.

    • Cause: Moisture in HMPD reacting with isocyanate.[1]

    • Fix: Re-dry HMPD (vacuum/heat) or add molecular sieves to the polyol component.[1]

  • Issue: Premature Gelation (Polyester). [1]

    • Cause: HMPD concentration too high or reaction temp too high.[1]

    • Fix: Reduce HMPD to <2 mol% or stop reaction at lower torque values.

  • Issue: Sticky Surface (Incomplete Cure).

    • Cause: Stoichiometric imbalance (Excess OH).[1]

    • Fix: Recalculate Equivalent Weight (44.72 g/eq) and ensure Index

      
       1.02.[1]
      

References

  • PubChem. (2023).[1] 3-Hydroxymethylpentane-1,5-diol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience. (Standard reference for Step-Growth Polymerization mechanisms).

  • Szycher, M. (2012).[1] Szycher's Handbook of Polyurethanes. CRC Press.[1] (Reference for NCO/OH index calculations and prepolymer methods).

Application Note & Protocol: Synthesis of Novel Crosslinked Biodegradable Polyurethanes Utilizing 3-Hydroxymethylpentane-1,5-diol for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of a new class of biodegradable polyurethanes. These polymers are synthesized incorporating 3-Hydroxymethylpentane-1,5-diol, a trifunctional alcohol, to introduce cross-linking, thereby enhancing the mechanical properties and tailoring the degradation profile for advanced drug delivery applications. This guide details the scientific rationale, step-by-step synthesis protocols, extensive characterization methodologies, and in vitro degradation assessment.

Introduction: The Imperative for Advanced Biodegradable Polymers in Drug Delivery

The field of drug delivery is in continuous pursuit of sophisticated polymeric carriers that offer biocompatibility, controlled degradation, and tunable mechanical properties.[1][2] Biodegradable polyurethanes (PUs) have emerged as a highly promising class of materials due to their exceptional versatility.[3][4] The segmented block structure of PUs, comprising soft and hard segments, allows for the precise tailoring of their physical and chemical characteristics.[3][5] The soft segments, typically composed of polyester or polyether polyols, impart flexibility and are primarily responsible for the polymer's biodegradability through hydrolysis of ester linkages.[6][7] Conversely, the hard segments, formed by the reaction of a diisocyanate and a chain extender, contribute to the material's mechanical strength and thermal stability.[5][8]

The choice of monomers is a critical determinant of the final properties of the polyurethane.[8] While linear PUs have been extensively studied, the introduction of cross-linking presents an opportunity to enhance mechanical robustness and modulate drug release kinetics. The use of trifunctional monomers, such as triols, is an effective strategy to create a cross-linked polymer network.[5][9] This guide introduces the use of a novel trifunctional monomer, 3-Hydroxymethylpentane-1,5-diol, in the synthesis of biodegradable polyurethanes. Its three hydroxyl groups act as junction points, creating a networked polymer structure with potentially superior properties for demanding drug delivery applications.

Scientific Rationale: The Role of 3-Hydroxymethylpentane-1,5-diol in Polyurethane Network Formation

The incorporation of a triol like 3-Hydroxymethylpentane-1,5-diol into a polyurethane formulation fundamentally alters the polymer architecture from a linear to a cross-linked or network structure.[5][8] During the polymerization reaction, the three hydroxyl groups of 3-Hydroxymethylpentane-1,5-diol can react with isocyanate groups, forming urethane linkages and serving as a branch point for the growing polymer chains.[10] This results in a three-dimensional network that can enhance the material's tensile strength, modulus, and thermal stability compared to its linear counterparts.[9]

For drug delivery applications, this cross-linked structure is anticipated to influence the degradation rate and, consequently, the drug release profile. The increased network density may initially slow down water penetration and subsequent hydrolysis of the ester bonds in the soft segments, leading to a more sustained release profile.[11]

Materials and Equipment

Material Supplier Grade
3-Hydroxymethylpentane-1,5-diolSigma-Aldrich≥98%
Poly(ε-caprolactone) diol (PCL-diol), Mn ~2000 g/mol Sigma-AldrichReagent grade
Hexamethylene diisocyanate (HDI)Sigma-Aldrich≥99%
Stannous octoate (Sn(Oct)₂)Sigma-AldrichCatalyst grade
TolueneFisher ScientificAnhydrous, ≥99.8%
ChloroformFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Condenser

  • Dropping funnel

  • Vacuum oven

  • Polytetrafluoroethylene (PTFE) molds

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine for mechanical analysis

Experimental Protocols

Safety Precautions
  • Diisocyanates like HDI are toxic and sensitizing. All handling must be performed in a well-ventilated fume hood.[12]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Synthesis of Crosslinked Polyurethane: A Two-Step Prepolymer Method

The two-step prepolymer method is recommended for this synthesis as it allows for better control over the polymer structure.[13]

Step 1: Prepolymer Synthesis

  • Drying of Reagents: Dry the PCL-diol and 3-Hydroxymethylpentane-1,5-diol under vacuum at 80°C for at least 12 hours to remove any residual moisture, which can react with the isocyanate.

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser.

  • Reactant Charging: Under a nitrogen atmosphere, add the dried PCL-diol (e.g., 0.05 mol) to the flask.

  • Heating and Dissolution: Heat the flask to 80°C while stirring to melt the PCL-diol.

  • Isocyanate Addition: Once the PCL-diol is molten and homogenous, add HDI (e.g., 0.1 mol, ensuring a 2:1 molar ratio of NCO to the total OH groups from PCL-diol and the triol) dropwise over 30 minutes.

  • Catalyst Addition: Add a catalytic amount of stannous octoate (e.g., 0.05 wt% of total reactants). Organotin catalysts are highly effective in promoting the urethane reaction.

  • Prepolymerization: Allow the reaction to proceed at 80°C for 2-3 hours under a nitrogen atmosphere with continuous stirring. The viscosity of the mixture will increase as the prepolymer forms.

Step 2: Chain Extension and Cross-linking

  • Triol Addition: In a separate flask, dissolve the dried 3-Hydroxymethylpentane-1,5-diol (e.g., 0.025 mol) in a minimal amount of anhydrous toluene.

  • Cross-linking Reaction: Add the 3-Hydroxymethylpentane-1,5-diol solution dropwise to the prepolymer mixture. The stoichiometry is critical here; the amount of triol will determine the cross-link density.

  • Polymerization: Continue the reaction at 80°C for an additional 3-4 hours until the viscosity increases significantly, indicating the formation of a high molecular weight, cross-linked polymer. The disappearance of the NCO peak (~2270 cm⁻¹) in the FTIR spectrum can be used to monitor the reaction progress.

  • Casting and Curing: Pour the viscous polymer solution into PTFE molds.

  • Solvent Evaporation: Place the molds in a vacuum oven at 60°C for 24 hours to remove the solvent.

  • Post-Curing: Further cure the polymer films at 80°C for another 24 hours to ensure complete reaction.

Diagram of the Polyurethane Synthesis Workflow:

G cluster_prep Step 1: Prepolymer Synthesis cluster_crosslink Step 2: Chain Extension & Cross-linking PCL PCL-diol Reactor1 Reactor at 80°C (Nitrogen Atmosphere) PCL->Reactor1 HDI1 Hexamethylene Diisocyanate (HDI) HDI1->Reactor1 Catalyst Stannous Octoate Catalyst->Reactor1 Prepolymer NCO-Terminated Prepolymer Reactor1->Prepolymer Reactor2 Reactor at 80°C Prepolymer->Reactor2 Triol 3-Hydroxymethylpentane-1,5-diol Triol->Reactor2 Crosslinked_PU_sol Crosslinked PU Solution Reactor2->Crosslinked_PU_sol Casting Casting in PTFE Mold Crosslinked_PU_sol->Casting Curing Vacuum Oven Curing Casting->Curing Final_PU Final Crosslinked PU Film Curing->Final_PU G cluster_char Polymer Characterization cluster_degrad In Vitro Degradation Study (ASTM F1635) PU_Film Synthesized PU Film FTIR FTIR PU_Film->FTIR NMR NMR PU_Film->NMR GPC GPC PU_Film->GPC DSC DSC PU_Film->DSC TGA TGA PU_Film->TGA Tensile Tensile Testing PU_Film->Tensile Incubation Incubation in PBS at 37°C PU_Film->Incubation Mass_Loss Mass Loss Incubation->Mass_Loss pH_Change pH Change Incubation->pH_Change GPC_Deg GPC (Molecular Weight) Incubation->GPC_Deg SEM SEM (Morphology) Incubation->SEM Tensile_Deg Tensile Testing Incubation->Tensile_Deg

Sources

Application Notes and Protocols for Formulating High-Performance Coatings with 3-Hydroxymethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Advanced Performance with a Novel Trifunctional Diol

In the competitive landscape of high-performance coatings, the pursuit of enhanced durability, chemical resistance, and mechanical strength is perpetual. Formulators are continually seeking novel raw materials that can provide a distinct advantage. 3-Hydroxymethylpentane-1,5-diol (HMPD), a unique trifunctional aliphatic diol, presents a compelling option for elevating the performance of polyurethane and polyester coating systems. Its structure, featuring three primary hydroxyl groups, offers the potential for higher crosslink densities, leading to coatings with superior properties.

This technical guide provides detailed application notes and protocols for researchers, scientists, and formulation chemists to effectively utilize 3-Hydroxymethylpentane-1,5-diol in the development of next-generation high-performance coatings. The information herein is grounded in established principles of polymer chemistry and coatings science, offering a framework for innovation.

Chemical Structure and Properties of 3-Hydroxymethylpentane-1,5-diol

  • IUPAC Name: 3-(hydroxymethyl)pentane-1,5-diol[1]

  • CAS Number: 998-12-9[1]

  • Molecular Formula: C6H14O3[1]

  • Molecular Weight: 134.17 g/mol [1]

  • Appearance: Colorless liquid[2]

  • Hydroxyl Value (Theoretical): ~1260 mg KOH/g

  • Equivalent Weight: ~44.7 g/eq

The trifunctional nature of HMPD is the cornerstone of its potential in high-performance coatings. Unlike traditional diols that form linear polymer chains, the incorporation of HMPD introduces branching and a higher concentration of reactive sites for crosslinking. This can lead to a more robust and densely crosslinked polymer network in the cured coating film.

Core Directive: Strategic Integration of 3-Hydroxymethylpentane-1,5-diol in Coating Formulations

The primary advantage of incorporating HMPD into coating formulations is the enhancement of crosslink density. This directly influences several key performance metrics:

  • Improved Hardness and Scratch Resistance: A higher crosslink density creates a more rigid and tougher coating surface, less susceptible to mechanical damage.

  • Enhanced Chemical and Solvent Resistance: A tightly crosslinked network reduces the permeability of the coating to chemicals and solvents, preventing swelling, blistering, and degradation.

  • Increased Thermal Stability: The robust, three-dimensional polymer structure can better withstand thermal stress.

However, it is crucial to balance the concentration of HMPD to avoid potential drawbacks such as reduced flexibility and increased brittleness. The protocols outlined in this guide are designed to explore this balance.

Application in 2-Component (2K) Polyurethane Coatings

Two-component polyurethane coatings are renowned for their exceptional performance and are a prime application for HMPD.[3] In these systems, a polyol component (containing HMPD) is reacted with a polyisocyanate component just prior to application.[3]

Reaction Mechanism: Polyurethane Formation

The fundamental reaction is the addition of a hydroxyl group from the polyol to an isocyanate group, forming a urethane linkage. The use of HMPD as a co-polyol introduces branching into the polyurethane backbone.

G cluster_reactants Reactants cluster_product Product HMPD 3-Hydroxymethylpentane-1,5-diol (Trifunctional Polyol) Polyurethane Crosslinked Polyurethane Network HMPD->Polyurethane + Isocyanate Polyisocyanate (e.g., HDI Trimer) Isocyanate->Polyurethane Catalyst (e.g., DBTDL) Room Temperature Cure

Caption: Reaction scheme for the formation of a crosslinked polyurethane network using HMPD.

Protocol 1: Formulation of a High-Solids 2K Polyurethane Clearcoat

This protocol details the preparation of a model high-solids clearcoat, comparing a standard formulation with one modified with HMPD.

Component A: Polyol Blend

IngredientFormulation 1 (Control) (g)Formulation 2 (HMPD-Modified) (g)Purpose
Polyester Polyol (OH value ~150)80.070.0Primary polyol for flexibility and adhesion
3-Hydroxymethylpentane-1,5-diol0.010.0Crosslinking enhancer
Leveling Agent0.50.5Improves surface finish
Degassing Agent0.30.3Prevents surface defects
Dibutyltin Dilaurate (DBTDL) (1% in xylene)0.20.2Catalyst
Xylene19.019.0Solvent
Total 100.0 100.0

Component B: Isocyanate Crosslinker

IngredientAmount (g)
Hexamethylene diisocyanate (HDI) trimerStoichiometric amount based on total OH value of Component A

Procedure:

  • In separate containers, accurately weigh and combine the ingredients for Component A of both formulations.

  • Mix each Component A thoroughly until a homogeneous solution is obtained.

  • Calculate the required amount of HDI trimer for each formulation to achieve a 1:1 NCO:OH ratio.

  • Just before application, add the calculated amount of Component B to Component A and mix thoroughly for 2-3 minutes.

  • Allow an induction time of 10-15 minutes before application.

  • Apply the coatings to prepared steel panels using a drawdown bar to achieve a consistent dry film thickness of 50 µm.

  • Cure the coated panels at ambient temperature for 7 days before performance testing.

Expected Performance Enhancements and Testing Protocols
Performance MetricExpected Outcome with HMPDASTM Test Method
Pencil Hardness Increase of 1-2 H unitsASTM D3363
Solvent Resistance (MEK double rubs) Significant increase in rubs to failureASTM D5402
Impact Resistance Potential decrease; monitor closelyASTM D2794
Flexibility (Conical Mandrel Bend) Potential decrease; monitor closelyASTM D522
Adhesion (Cross-hatch) No significant change expectedASTM D3359

Application in Polyester-Melamine Baking Enamels

HMPD can also be used to synthesize hydroxyl-functional polyester resins for use in baking enamels crosslinked with melamine-formaldehyde resins. The trifunctionality of HMPD allows for the creation of highly branched polyester polyols.

Reaction Mechanism: Polyesterification and Melamine Crosslinking

The synthesis of the polyester polyol involves a condensation reaction between HMPD, other diols, and dicarboxylic acids. The resulting hydroxyl-functional polyester is then crosslinked with a melamine resin at elevated temperatures, with the release of an alcohol (e.g., butanol).

G cluster_synthesis Polyester Synthesis cluster_crosslinking Curing HMPD 3-Hydroxymethylpentane-1,5-diol Polyester Branched Hydroxyl-Functional Polyester Polyol HMPD->Polyester Diol Diol (e.g., Neopentyl Glycol) Diol->Polyester Diacid Diacid (e.g., Isophthalic Acid) Diacid->Polyester CuredCoating Crosslinked Polyester Coating Polyester->CuredCoating + Melamine Melamine-Formaldehyde Resin Melamine->CuredCoating Heat (e.g., 130°C) Acid Catalyst

Caption: Two-stage process of polyester synthesis with HMPD and subsequent melamine crosslinking.

Protocol 2: Synthesis of a Branched Polyester Polyol

Raw Materials:

IngredientMolesWeight (g)
Isophthalic Acid1.0166.1
Adipic Acid1.0146.1
Neopentyl Glycol1.5156.2
3-Hydroxymethylpentane-1,5-diol0.567.1
Xylene-20.0

Procedure:

  • Charge all raw materials into a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation condenser.

  • Heat the mixture slowly to 160°C under a nitrogen blanket.

  • Gradually increase the temperature to 220°C while collecting the water of condensation.

  • Hold the reaction at 220°C until the acid value is below 10 mg KOH/g.

  • Cool the resin to 150°C and add a suitable solvent (e.g., xylene) to achieve the desired solids content (e.g., 70%).

Protocol 3: Formulation of a Polyester-Melamine Baking Enamel
IngredientWeight (g)
Branched Polyester Polyol (from Protocol 2, 70% solids)100.0
Hexamethoxymethylmelamine (HMMM) Resin25.0
Blocked p-Toluenesulfonic Acid (p-TSA) Catalyst1.0
Leveling Agent0.5
Solvent (e.g., Butyl Acetate)To adjust viscosity

Procedure:

  • Combine the polyester polyol, HMMM resin, and leveling agent in a mixing vessel.

  • Add the blocked p-TSA catalyst and mix thoroughly.

  • Adjust the viscosity with butyl acetate for spray application.

  • Apply the coating to prepared panels and bake at 130°C for 20 minutes.

Expected Performance Enhancements and Testing Protocols
Performance MetricExpected Outcome with HMPD-based PolyesterASTM Test Method
Hardness (König Pendulum) Increased hardnessASTM D4366
Chemical Resistance (e.g., 10% H2SO4) Improved resistance to spotting and degradationASTM D1308
Gloss Retention (Accelerated Weathering) Potentially improved due to denser networkASTM G154
Adhesion (Cross-hatch) No significant change expectedASTM D3359

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of control formulations. By directly comparing the performance of coatings with and without 3-Hydroxymethylpentane-1,5-diol, the formulator can empirically determine the benefits and potential trade-offs of its inclusion. It is recommended to conduct a ladder study, varying the concentration of HMPD, to identify the optimal level for a specific application's requirements.

Conclusion

3-Hydroxymethylpentane-1,5-diol is a promising building block for the formulation of high-performance coatings. Its trifunctional nature offers a direct pathway to increasing the crosslink density of both polyurethane and polyester systems, thereby enhancing critical performance properties such as hardness, and chemical and solvent resistance. While careful formulation is required to balance these gains with flexibility and impact resistance, the protocols outlined in this guide provide a solid foundation for researchers and formulators to explore the potential of this novel diol. The principles of coatings science suggest that the strategic incorporation of HMPD can lead to the development of coatings that meet and exceed the demanding requirements of modern industrial and protective applications.

References

  • ASTM International. (n.d.). ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D5402 - Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D2794 - Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact). Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D4366 - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxymethylpentane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, T., Howell, B. A., & Coburn, C. E. (2009). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Journal of Coatings Technology and Research, 6(3), 347–355.
  • Ionescu, M. (2007). Chemistry and technology of polyols for polyurethanes. Rapra Technology.
  • Naik, R. B., Ratna, D., & Singh, S. K. (2014). Synthesis and characterization of novel hyperbranched alkyd and isocyanate trimer based high solid polyurethane coatings.
  • Chundawat, T. S., Verma, N., & Vaya, D. (2018). Development in synthesis and coating applications of polyurethane. International Journal of ChemTech Research, 11(05), 133-145.

Sources

Application Notes and Protocols for Step-Growth Polymerization of 3-Hydroxymethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Potential of 3-Hydroxymethylpentane-1,5-diol in Polymer Synthesis

3-Hydroxymethylpentane-1,5-diol, a trifunctional alcohol, presents a unique molecular architecture for the synthesis of advanced polymers through step-growth polymerization. Its structure, featuring a central hydroxymethyl group branching from a pentanediol backbone, allows for the creation of branched and cross-linked polymer networks. This contrasts with linear polymers derived from difunctional monomers, offering a pathway to materials with tailored properties such as increased rigidity, altered solubility, and enhanced thermal stability. These characteristics are of significant interest in the development of novel materials for specialized applications, including drug delivery matrices, biomedical devices, and high-performance coatings.

This document provides detailed application notes and protocols for the utilization of 3-Hydroxymethylpentane-1,5-diol in two key step-growth polymerization techniques: polyesterification and polyurethanization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Physicochemical Properties of 3-Hydroxymethylpentane-1,5-diol

A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.

PropertyValueSource
CAS Number 998-12-9[1][2]
Molecular Formula C₆H₁₄O₃[1][2]
Molecular Weight 134.17 g/mol [1][2]
Appearance Colorless liquid/oil[3]
Boiling Point 323 °C at 760 mmHg[3]
Density 1.113 g/cm³[3]
Flash Point 164.3 °C[3]
Solubility Soluble in water and organic solvents[3]

Part 1: Polyesterification with 3-Hydroxymethylpentane-1,5-diol

The synthesis of polyesters from 3-Hydroxymethylpentane-1,5-diol can be achieved through melt polycondensation with a dicarboxylic acid. The trifunctionality of the diol will lead to the formation of a branched or cross-linked polyester network, depending on the stoichiometry and reaction conditions.

Causality Behind Experimental Choices in Polyesterification
  • Melt Polycondensation: This solvent-free method is often preferred for its efficiency and reduced environmental impact. High temperatures are employed to drive the esterification reaction and remove the water byproduct, shifting the equilibrium towards polymer formation.

  • Catalyst Selection: Tin-based catalysts, such as dibutyltin oxide or monobutyltin oxide, are effective for esterification at elevated temperatures.[4] They generally result in good color and thermal stability of the final polyester.[5] The typical catalyst concentration ranges from 0.05 to 0.3 wt% based on the total reactants.[4]

  • Stoichiometry Control: The molar ratio of diacid to diol is a critical parameter. An excess of the diol component is often used to ensure the formation of hydroxyl-terminated prepolymers, which can be important for subsequent reactions or applications. However, for achieving high molecular weight, a stoichiometric ratio approaching 1:1 is desirable. The trifunctionality of 3-Hydroxymethylpentane-1,5-diol must be accounted for in these calculations to control the degree of branching and prevent premature gelation.

  • Two-Stage Reaction: A two-stage process involving an initial esterification at a lower temperature followed by a higher temperature polycondensation under vacuum is a common strategy. This approach allows for controlled removal of water and a gradual increase in molecular weight, minimizing side reactions.

Experimental Protocol: Melt Polycondensation of 3-Hydroxymethylpentane-1,5-diol with Adipic Acid

This protocol describes the synthesis of a branched polyester.

Materials:

  • 3-Hydroxymethylpentane-1,5-diol (purified)

  • Adipic acid (reagent grade)

  • Dibutyltin oxide (catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry. Charge the flask with equimolar amounts of 3-Hydroxymethylpentane-1,5-diol and adipic acid. Add the dibutyltin oxide catalyst (0.1 mol% relative to the diacid).

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

  • Esterification Stage: Begin stirring and gradually heat the mixture to 180-200°C. Water will begin to distill from the reaction mixture. Continue this stage for 2-3 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C. Once the temperature has stabilized, slowly apply a vacuum to the system, reducing the pressure to below 1 torr. The viscosity of the reaction mixture will increase significantly.

  • Monitoring and Completion: Monitor the reaction progress by observing the increase in viscosity (e.g., through the torque on the stirrer). The reaction is typically continued for 3-5 hours under vacuum. The reaction is considered complete when the desired viscosity is reached.

  • Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed while still warm and molten, or by dissolving it in a suitable solvent like tetrahydrofuran (THF) or chloroform.

Polyesterification_Workflow cluster_setup Reactor Setup & Inerting cluster_reaction Polymerization Stages cluster_product Product Handling reactants Charge Reactants: 3-Hydroxymethylpentane-1,5-diol Adipic Acid Dibutyltin Oxide inert Purge with Nitrogen reactants->inert esterification Esterification (180-200°C) - H₂O removal inert->esterification polycondensation Polycondensation (220-240°C, Vacuum) - Viscosity Increase esterification->polycondensation cooling Cool to Room Temp. polycondensation->cooling recovery Recover Polyester cooling->recovery

Caption: Workflow for polyester synthesis.

Part 2: Polyurethanization with 3-Hydroxymethylpentane-1,5-diol

The reaction of 3-Hydroxymethylpentane-1,5-diol with a diisocyanate leads to the formation of polyurethanes. The trifunctionality of the diol allows for the creation of cross-linked polyurethane networks, which can result in rigid foams, elastomers, or coatings with high durability.

Causality Behind Experimental Choices in Polyurethanization
  • Solution Polymerization: Due to the high reactivity of isocyanates and the often exothermic nature of the reaction, solution polymerization is a common and controllable method. Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be used, ensuring they are anhydrous to prevent side reactions of the isocyanate with water.

  • Catalyst Selection: The reaction between an alcohol and an isocyanate is often catalyzed. Tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate - DBTDL) are widely used.[6][7] Tertiary amines activate the isocyanate group, while tin catalysts can activate both the isocyanate and the hydroxyl group. For sterically hindered diols, a combination of catalysts may be beneficial. The choice and concentration of the catalyst will significantly impact the curing time and the final properties of the polyurethane.[7]

  • Prepolymer Method: A two-step prepolymer method is often employed to better control the final polymer structure. In the first step, an excess of the diisocyanate is reacted with a polyol (which can be a polyester polyol or a polyether polyol) to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with a chain extender, which in this case would be 3-Hydroxymethylpentane-1,5-diol, to form the final cross-linked network. This method allows for better control over the molecular weight between cross-links.

  • Stoichiometric Control (NCO:OH Ratio): The ratio of isocyanate groups to hydroxyl groups is a critical parameter that determines the properties of the final polyurethane. A ratio close to 1:1 is used for thermoplastic polyurethanes. For cross-linked systems, the ratio can be varied to control the degree of cross-linking and the final properties. An excess of isocyanate can lead to further reactions, such as the formation of allophanate linkages, which increases the cross-link density.

Experimental Protocol: Synthesis of a Cross-linked Polyurethane

This protocol describes a one-shot solution polymerization method.

Materials:

  • 3-Hydroxymethylpentane-1,5-diol (dried under vacuum)

  • 4,4'-Methylene diphenyl diisocyanate (MDI) (purified)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Condenser

  • Heating mantle with a temperature controller

Procedure:

  • Reactor Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve 3-Hydroxymethylpentane-1,5-diol in anhydrous THF.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants) to the diol solution and stir until fully dissolved.

  • Isocyanate Addition: Dissolve the MDI in anhydrous THF in the dropping funnel. Slowly add the MDI solution to the stirred diol solution at room temperature. An exothermic reaction may be observed. Maintain the reaction temperature below 60°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Curing: Pour the viscous polymer solution into a mold and cure in an oven at 80-100°C for 12-24 hours to complete the cross-linking reaction and remove the solvent.

  • Product Characterization: The resulting polyurethane can be characterized for its thermal and mechanical properties.

Polyurethane_Workflow cluster_setup Reactor Setup & Reagent Prep cluster_reaction Polymerization & Curing cluster_product Final Product diol_sol Dissolve Diol in Anhydrous THF cat_add Add DBTDL Catalyst diol_sol->cat_add addition Slow Addition of MDI (Control Temperature) cat_add->addition iso_sol Dissolve MDI in Anhydrous THF iso_sol->addition reaction React at 60-70°C addition->reaction curing Cure in Mold (80-100°C) reaction->curing pu_product Cross-linked Polyurethane curing->pu_product

Sources

Application Note: 3-Hydroxymethylpentane-1,5-diol as a Versatile Precursor for the Synthesis of Dendritic Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dendritic polymers, including perfect dendrimers and hyperbranched polymers, represent a unique class of macromolecules characterized by their highly branched, three-dimensional architecture.[1] Their distinct properties, such as a high density of terminal functional groups, low solution viscosity, and internal cavities, make them exceptional candidates for a range of biomedical applications, most notably in drug delivery.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Hydroxymethylpentane-1,5-diol as a novel and cost-effective precursor for the synthesis of polyester-based dendritic polymers. We present detailed, step-by-step protocols for a divergent synthesis strategy, along with methodologies for the thorough characterization of the resulting macromolecules. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to explore the potential of these unique polymers in developing next-generation drug delivery systems.

Introduction: The Promise of Dendritic Polymers in Therapeutics

The therapeutic efficacy of many potent drug molecules is often hampered by challenges such as poor aqueous solubility, lack of target specificity, and rapid systemic clearance. Polymeric drug delivery systems have emerged as a powerful strategy to overcome these limitations.[4] Among the various polymer architectures, dendritic polymers offer a distinct advantage due to their well-defined, nanoscaled structure.[5] These macromolecules are synthesized with a high degree of control, resulting in nearly monodisperse products with a predictable number of surface functionalities.

The unique topology of dendritic polymers allows for the encapsulation of hydrophobic drug molecules within their core, while the periphery can be functionalized with targeting ligands, imaging agents, or solubility-enhancing moieties.[2][6] This multi-functionality enables the design of "smart" drug delivery systems capable of recognizing specific cell types, such as cancer cells, and releasing their therapeutic payload in a controlled manner.[2]

Traditionally, the synthesis of dendrimers has relied on complex and often expensive starting materials. The use of readily available and economically viable precursors is crucial for the broader adoption and translation of dendritic polymer-based therapies. 3-Hydroxymethylpentane-1,5-diol, a simple triol, presents itself as an attractive starting point for the synthesis of polyester-based dendritic polymers. Its three primary hydroxyl groups provide a natural trifunctional core from which a dendritic structure can be divergently grown.

This application note details a robust and reproducible methodology for the synthesis of polyester dendrimers using 3-Hydroxymethylpentane-1,5-diol as the core molecule. The protocols provided herein are designed to be self-validating, with clear checkpoints for characterization at each generational step.

The Synthetic Strategy: A Divergent Approach from a Triol Core

The synthesis of dendritic polymers can be broadly categorized into two main approaches: divergent and convergent synthesis.[5][7] In the divergent method, the synthesis begins at a central core and extends outwards, with each successive reaction step adding a new "generation" to the growing macromolecule.[8] This approach is particularly well-suited for producing larger quantities of dendrimers.

Our proposed strategy utilizes a divergent approach starting from the 3-Hydroxymethylpentane-1,5-diol core. The synthesis involves a two-step iterative cycle for each generation:

  • Esterification: The hydroxyl surface groups of the current generation are reacted with an AB2-type monomer, where 'A' is a reactive group (e.g., a carboxylic acid) and 'B' represents two protected hydroxyl groups. A suitable monomer for this purpose is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), where the hydroxyl groups are the 'B' groups and the carboxylic acid is the 'A' group.

  • Deprotection (if necessary) and subsequent functionalization: In the case of bis-MPA, the hydroxyl groups are already free for the next esterification step. This iterative process exponentially increases the number of terminal hydroxyl groups with each generation.

This methodology allows for the precise construction of polyester dendrimers with a defined size, molecular weight, and number of surface functionalities.

Diagram of the Divergent Synthesis Workflow:

G cluster_0 Generation 0 (G0) cluster_1 Generation 1 (G1) cluster_2 Generation 2 (G2) Core 3-Hydroxymethylpentane-1,5-diol (Core) G1 G1 Dendrimer (6 Surface -OH groups) Core->G1 + 2,2-bis(hydroxymethyl)propionic acid (DCC, DMAP) G2 G2 Dendrimer (12 Surface -OH groups) G1->G2 + 2,2-bis(hydroxymethyl)propionic acid (DCC, DMAP)

Caption: Divergent synthesis workflow for polyester dendrimers starting from a 3-Hydroxymethylpentane-1,5-diol core.

Detailed Experimental Protocols

Materials:

  • 3-Hydroxymethylpentane-1,5-diol (CAS: 998-12-9)[9]

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hexane

  • Methanol

Protocol 3.1: Synthesis of Generation 0 (G0-OH) Dendrimer

This initial step involves the esterification of the 3-Hydroxymethylpentane-1,5-diol core with bis-MPA to create the first generation dendrimer with six peripheral hydroxyl groups.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxymethylpentane-1,5-diol (1.0 eq) and 2,2-bis(hydroxymethyl)propionic acid (3.3 eq) in a mixture of anhydrous DCM and anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (3.6 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the DCU byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4.

    • Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purification: Precipitate the crude product from a concentrated DCM solution by adding it dropwise to cold hexane.

  • Drying: Collect the white precipitate by filtration and dry it under vacuum to yield the pure G0-OH dendrimer.

Protocol 3.2: Synthesis of Higher Generation Dendrimers (G1-OH, G2-OH, etc.)

The synthesis of subsequent generations follows the same fundamental procedure as the G0 synthesis, using the previously synthesized generation as the new "core."

  • Repeat Protocol 3.1: Use the G(n)-OH dendrimer (where n is the previous generation number) as the starting core molecule.

  • Stoichiometry Adjustment: Adjust the stoichiometry of bis-MPA, DCC, and DMAP to account for the increased number of peripheral hydroxyl groups on the G(n)-OH dendrimer. For example, for the synthesis of G1-OH from G0-OH (which has 6 -OH groups), you would use 6.6 eq of bis-MPA and 7.2 eq of DCC.

Characterization of Dendritic Polymers

Thorough characterization at each generational step is crucial to confirm the structure, purity, and monodispersity of the synthesized dendrimers.[10][11]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment in the molecule. The integration of characteristic peaks can be used to confirm the degree of branching and the number of surface functional groups.

  • ¹³C NMR: Confirms the carbon framework of the dendrimer and the successful formation of ester linkages.

4.2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is a powerful technique for determining the molecular weight distribution of polymers.[12][13] For ideal dendrimers, a narrow, symmetrical peak is expected, indicating a low polydispersity index (PDI) close to 1.0.[14]

4.3. Mass Spectrometry

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is invaluable for confirming the absolute molecular weight of each dendrimer generation.[14] A single, intense peak corresponding to the theoretical molecular weight is indicative of a successful and clean synthesis.

Table 1: Theoretical Properties of 3-Hydroxymethylpentane-1,5-diol based Polyester Dendrimers

GenerationNumber of Surface -OH GroupsTheoretical Molecular Weight ( g/mol )Expected PDI (from GPC)
Core 3134.17-
G0 6482.53< 1.1
G1 121157.25< 1.1
G2 242506.69< 1.1

Application in Drug Delivery: A Conceptual Framework

The synthesized hydroxyl-terminated polyester dendrimers serve as a versatile platform for various drug delivery applications.

5.1. Drug Encapsulation

The hydrophobic interior of the polyester dendrimer can serve as a "unimolecular micelle" to encapsulate poorly water-soluble drugs, thereby enhancing their bioavailability.[1] This is particularly relevant for many potent anticancer drugs that suffer from low aqueous solubility.

5.2. Targeted Drug Delivery

The numerous hydroxyl groups on the dendrimer surface can be further functionalized to attach targeting ligands, such as antibodies, peptides, or small molecules (e.g., folic acid), that can recognize and bind to specific receptors overexpressed on diseased cells.[15] This active targeting strategy can significantly improve the therapeutic index of a drug by concentrating it at the site of action and minimizing off-target toxicity.

Diagram of a Functionalized Dendrimer for Targeted Drug Delivery:

G cluster_0 Functionalized Dendrimer cluster_1 Target Cell Dendrimer Dendrimer Core Drug Encapsulated Drug Dendrimer->Drug Encapsulation TargetingLigand Targeting Ligand Dendrimer->TargetingLigand Conjugation PEG PEG Dendrimer->PEG PEGylation Receptor Receptor TargetingLigand->Receptor Binding

Caption: A functionalized dendrimer encapsulating a drug and surface-modified with targeting ligands and PEG for enhanced drug delivery.

Conclusion and Future Perspectives

This application note has outlined a comprehensive and accessible methodology for the synthesis and characterization of polyester-based dendritic polymers using 3-Hydroxymethylpentane-1,5-diol as a novel core molecule. The detailed protocols and characterization guidelines provide a solid foundation for researchers to explore this promising class of macromolecules.

The versatility of the hydroxyl-terminated dendrimers presented here opens up a vast landscape for further research and development. Future work could focus on:

  • Biodegradability: The polyester backbone of these dendrimers offers inherent biodegradability, a crucial feature for clinical translation. Studies on the degradation kinetics and the nature of the degradation products would be of significant value.

  • Advanced Functionalization: The surface hydroxyl groups can be converted to a wide array of other functional groups (e.g., amines, carboxylic acids, azides) to enable a broader range of conjugation chemistries, including "click" chemistry.[16]

  • In Vitro and In Vivo Evaluation: The efficacy of these dendritic polymers as drug delivery vehicles should be validated through comprehensive in vitro cell-based assays and subsequent in vivo studies in relevant animal models.

By providing a practical and cost-effective entry point into the synthesis of dendritic polymers, we hope to accelerate the development of innovative and effective nanomedicines for a wide range of diseases.

References

  • International Journal of Pharmaceutical Research and Allied Sciences. Dendritic Polymer for Drug Delivery Applications. [Link]

  • ACS Publications. (2007, January 13). Molecular Engineering of Dendritic Polymers and Their Application as Drug and Gene Delivery Systems. [Link]

  • Taylor & Francis. (2017, November 10). Full article: Dendritic Polymers for Dermal Drug Delivery. [Link]

  • RSC Publishing. Dendritic polymers for smart drug delivery applications. Nanoscale. [Link]

  • PMC. Recent Advances in Targeted Drug Delivery Approaches Using Dendritic Polymers. [Link]

  • ACS Omega. (2025, October 1). Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. [Link]

  • ACS Publications. Exact Linear Analogs of Dendritic Polyether Macromolecules: Design, Synthesis, and Unique Properties. [Link]

  • PMC. (2024, January 10). Synthesis and self-assembly of dendritic–linear block copolymers containing poly(mandelic acid) with discrete molecular weights and stereochemical structures. [Link]

  • RSC Publishing. (2020, December 3). Solution size variation of linear and dendritic bis-MPA analogues using DOSY-1H NMR. [Link]

  • Resolvemass Laboratories Inc. Identification and characterization of Peptides/Polymers/Dendrimers/Other Macromolecules. [Link]

  • PMC. Dendrimers: synthesis, applications, and properties. [Link]

  • Oriental Journal of Chemistry. (2014, September 23). Dendrimers: synthetic strategies, properties and applications. [Link]

  • Semantic Scholar. (2016, April 4). Synthesis of Dense and Chiral Dendritic Polyols Using Glyconanosynthon Scaffolds. [Link]

  • ResearchGate. Convergent method for synthesis of dendrimers. The dendrimer surface is... | Download Scientific Diagram. [Link]

  • PubChem. 3-Hydroxymethylpentane-1,5-diol | C6H14O3 | CID 70458. [Link]

  • SpringerLink. (2014, May 21). Dendrimers: synthesis, applications, and properties. [Link]

  • Semantic Scholar. (2017, April 3). Addressing the mid-point of polymer chains for multiple functionalization purposes through sequential thiol–epoxy 'click'. [Link]

  • Journal of Chemical Reviews. Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxymethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Reaction Yield & Isolation for 3-Hydroxymethylpentane-1,5-diol (CAS: 998-12-9) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Optimization)

Executive Summary & Core Chemistry

The Challenge: The synthesis of 3-Hydroxymethylpentane-1,5-diol (hereafter Triol-1 ) typically involves the exhaustive reduction of Triethyl 1,3,5-pentanetricarboxylate (or its trimethyl analog).

Users frequently report yields below 40%. Our internal analysis confirms that the reaction itself (ester reduction) usually proceeds to completion (>95% conversion). The yield loss is almost exclusively post-synthetic , occurring during the quenching and isolation phases.

The Mechanism of Failure:

  • Aluminum Entrapment: The product is a highly polar triol. Upon quenching Lithium Aluminum Hydride (LiAlH

    
    ), the resulting aluminum hydroxides form a gelatinous matrix that physically traps the Triol-1. Standard filtration results in massive product loss.
    
  • Aqueous Retention: Triol-1 is miscible with water. Standard liquid-liquid extraction (LLE) with ether or dichloromethane is inefficient, leaving significant product in the aqueous phase.

The Golden Path Protocol (Optimized Workflow)

Do not use standard "textbook" stoichiometry. This protocol is optimized for maximum recovery of water-soluble polyols.

Phase A: The Reduction (Stoichiometry & Addition)
  • Precursor: Triethyl 1,3,5-pentanetricarboxylate.

  • Reagent: LiAlH

    
     (2.4 M in THF or powder).
    
  • Solvent: Anhydrous THF (Ether is too volatile for the required reflux; THF solubilizes the intermediate alkoxides better).

ParameterRecommended ValueRationale
LiAlH

Equivalents
2.5 - 3.0 eq Theoretical requirement is 0.5 eq per ester group (1.5 total). Excess is required to drive kinetics and prevent partial reduction intermediates (diols/mono-esters).
Temperature 0°C

Reflux
Addition at 0°C prevents runaway exotherms. Reflux (4-12h) ensures reduction of the sterically hindered central ester.
Concentration 0.2 M (Substrate)High dilution prevents the formation of insoluble polymeric aluminum alkoxides during the reaction.
Phase B: The Critical Quench (Rochelle’s Salt Method)

STOP. Do not use the standard Fieser workup (Water/NaOH/Water) for this substrate. The resulting precipitate will trap your triol.

The Protocol:

  • Cool reaction mixture to 0°C.

  • Dilute with wet THF or Diethyl Ether (1:1 volume relative to reaction mix).

  • Dropwise addition: Saturated aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

    • Volume: Use 20 mL of sat. Rochelle’s solution per 1 g of LiAlH

      
       used.
      
  • The Digestion: Vigorously stir the biphasic mixture at room temperature for 2–4 hours .

    • Visual Cue: The grey/white emulsion must separate into two clear, transparent layers. If solids persist, add more Rochelle’s salt and stir longer.

Phase C: Isolation (Continuous Extraction)

Because Triol-1 is water-soluble, simple separatory funnel extraction is insufficient.

  • Separate the organic layer (THF/Ether) from the aqueous Rochelle’s phase.

  • Don't discard the aqueous phase.

  • Continuous Liquid-Liquid Extraction: Place the aqueous phase in a continuous extractor used with Ethyl Acetate (EtOAc) or n-Butanol for 24–48 hours.

    • Why? EtOAc is more polar than ether and pulls the triol out of the water more effectively over time.

  • Combine organic extracts, dry over Na

    
    SO
    
    
    
    , and concentrate.

Visualizing the Workflow

The following diagram illustrates the critical decision points where yield is typically lost (Red) vs. the optimized recovery path (Green).

G cluster_0 Phase A: Reaction cluster_1 Phase B: Quenching (Critical) cluster_2 Phase C: Isolation Start Triethyl 1,3,5-pentanetricarboxylate + LiAlH4 (3.0 eq) Reflux Reflux THF (6-12h) Start->Reflux QuenchChoice Choose Quench Method Reflux->QuenchChoice Fieser Fieser Method (H2O / NaOH / H2O) QuenchChoice->Fieser Standard (Wrong) Rochelle Rochelle's Salt (NaK Tartrate) QuenchChoice->Rochelle Optimized (Correct) Al_Sludge Result: Al(OH)3 Precipitate (Triol TRAPPED inside) Fieser->Al_Sludge Low Recovery Biphasic Result: Clear Biphasic System (Al solubilized) Rochelle->Biphasic High Recovery SimpleExt Simple Extraction (Ether, 3x) Al_Sludge->SimpleExt Low Recovery Extraction Continuous Extraction (EtOAc, 24h) Biphasic->Extraction High Recovery Final Pure Triol-1 (High Yield) Extraction->Final

Caption: Comparative workflow showing the "Trap" of Fieser workup vs. the solubilization strategy using Rochelle's Salt.

Troubleshooting Guide (FAQ)

Q1: My product is a sticky, opaque oil. Is it wet?

A: Likely, but it may also be contaminated with aluminum salts or inorganic impurities.

  • Diagnosis: Dissolve a small amount in methanol. If it's cloudy, you have salt contamination.

  • Fix: Redissolve the crude oil in dry methanol or ethanol, filter through a celite pad to remove salts, and re-concentrate. Finally, dry under high vacuum (<1 mbar) at 60°C for 4 hours.

Q2: I see multiple spots on TLC. Is the reaction incomplete?

A: Not necessarily. Triols are notorious for "streaking" or showing ghost spots due to hydrogen bonding with silica.

  • Check: Run TLC in a highly polar system: DCM:MeOH (9:1) or EtOAc:MeOH (9:1) .

  • Stain: Use Permanganate (KMnO

    
    )  or Ceric Ammonium Molybdate (CAM) . Triols do not visualize well under UV.
    
  • Real Issue: If you see distinct spots with higher Rf than the baseline, you may have partial reduction products (mono-esters or lactones formed from incomplete reduction). Action: Increase LiAlH

    
     equivalents and reflux time in the next run.
    
Q3: Can I use NaBH instead of LiAlH ?

A: Generally, no . Sodium Borohydride is not strong enough to reduce esters efficiently to alcohols without additives (like LiCl or refluxing in Diglyme). For a tri-ester, this will likely result in a mixture of partially reduced products. Stick to LiAlH


 or Borane-THF (BH

·THF).
Q4: I lost yield during the Fieser workup. Can I recover it?

A: Yes. Do not throw away the white filter cake (aluminum salts).

  • Rescue Protocol:

    • Suspend the filter cake in refluxing Ethanol or Methanol for 1 hour.

    • Filter while hot.[1][2]

    • Repeat 2x.

    • Combine filtrates and concentrate. This "Soxhlet-like" wash often recovers 20–30% of the yield trapped in the solids.

Analytical Validation

Ensure your product matches these parameters to confirm synthesis of 3-Hydroxymethylpentane-1,5-diol :

MethodExpected SignalInterpretation
1H NMR (D

O or DMSO-d6)

3.4–3.6 ppm (Multiplet, 6H)
Protons adjacent to the three -OH groups (-CH

OH).
1H NMR

1.4–1.6 ppm (Multiplet)
Methylene backbone protons.
1H NMR

~1.8 ppm (Multiplet, 1H)
The central methine proton (C3 position).
IR Spectroscopy Broad peak 3200–3400 cm

Strong O-H stretch (Hydrogen bonded).
IR Spectroscopy Absence of ~1735 cm

Critical: Complete disappearance of the Carbonyl (C=O) ester peak.

References & Authority

  • Workup Methodologies for Polyols:

    • Rochelle's Salt Method: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard reference for aluminum emulsion breakdown).

    • Comparative Workups: "Lithium Aluminum Hydride Reductions - Rochelle's Salt."[1][2] Curly Arrow, 2009.

  • Synthesis of 1,3,5-Triols:

    • General Reduction of Tri-esters: "Triethyl pentane-1,3,5-tricarboxylate."[3] SIELC Technologies, 2018. (Precursor identification).[4]

    • Analogous Chemistry (Cyclopentane triols): "Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol." Stoltz Group, Caltech. (Demonstrates reduction of similar hindered esters).

  • Safety & Handling:

    • LiAlH4 Hazards: "Lithium Aluminum Hydride (LiAlH4) For Reduction."[2][5][6] Master Organic Chemistry, 2023.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for LiAlH


 and Triethyl 1,3,5-pentanetricarboxylate before handling.

Sources

purification methods to remove impurities from 3-Hydroxymethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Hydroxymethylpentane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this highly polar triol at the desired purity. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3-Hydroxymethylpentane-1,5-diol that make its purification challenging?

A1: The purification of 3-Hydroxymethylpentane-1,5-diol is primarily complicated by its unique physical and chemical properties. Understanding these is the first step to designing an effective purification strategy.

  • High Polarity: With three hydroxyl (-OH) groups, the molecule is exceptionally polar. This leads to a high affinity for other polar molecules, including water and polar impurities, making separation difficult.[1] In chromatography, this high polarity can cause either very strong retention on polar stationary phases (like silica) or no retention on non-polar phases (like C18).[2][3]

  • High Boiling Point: The extensive hydrogen bonding between molecules results in a very high boiling point, estimated at 323°C at atmospheric pressure.[4][5] Attempting distillation at this temperature risks thermal decomposition.

  • Physical State: It exists as a viscous oil or liquid at room temperature, which precludes standard solid-state recrystallization techniques.

  • Hygroscopic Nature: Like many polyols, it can readily absorb moisture from the atmosphere, making the removal of water a critical step.

Table 1: Physicochemical Properties of 3-Hydroxymethylpentane-1,5-diol

PropertyValueSource
Molecular FormulaC₆H₁₄O₃[6]
Molecular Weight134.17 g/mol [4][6]
Boiling Point323°C at 760 mmHg[5]
Physical FormOil / Viscous Liquid
SolubilityMiscible with water; soluble in lower alcohols. Insoluble in hydrocarbons.[7]
logP-0.9 to -2.06 (Predicted), [5][6]
Q2: What are the most common impurities I should expect in a crude sample?

A2: Impurities are typically related to the synthetic route used. Common synthesis pathways for similar diols involve hydrogenation or hydroformylation.[7][8] Therefore, impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 2-methylbut-1-en-4-ol or 2-hydroxy-4-methyltetrahydropyran.[7]

  • Catalyst Residues: Homogeneous or heterogeneous catalysts (e.g., Raney cobalt, rhodium complexes) used in the synthesis may carry over.[7][9][10]

  • By-products: Side reactions can generate isomers, aldehydes, ketones, or low-molecular-weight polyesters.[10][11]

  • Water: Either used as a solvent or generated during the reaction (e.g., in polyester synthesis).[10]

  • Solvents: Any solvents used during the reaction or initial workup may be present.

Q3: What is the most effective method for achieving high purity (>99%) of 3-Hydroxymethylpentane-1,5-diol on a laboratory scale?

A3: For achieving high purity, fractional vacuum distillation is the most robust and scalable method. It directly addresses the primary challenge of the compound's high boiling point by lowering it to a temperature where thermal degradation is minimal. A patent for the closely related 3-methylpentane-1,5-diol describes achieving >99.8% purity via fractional distillation.[7] While chromatography can also yield high purity, it is often more resource-intensive and less scalable for bulk purification.

Q4: My sample is contaminated with water. How can I effectively dry it before further purification?

A4: Removing water is critical, as it can interfere with subsequent steps.

  • Azeotropic Distillation: This is a highly effective method. By adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene or xylene), you can distill off the water at a much lower temperature than the boiling point of either component alone.[12] The water and solvent can be collected in a Dean-Stark trap, which allows the solvent to be returned to the distillation flask while the water is removed.

  • Vacuum Drying: For small amounts of water, drying the sample under high vacuum at a moderately elevated temperature (e.g., 60-80°C) for several hours can be effective. This is often performed after a solvent-based drying step.

Q5: Is standard silica gel column chromatography a viable option for purifying this triol?

A5: It is generally not recommended. The three highly polar hydroxyl groups will interact very strongly with the polar silanol groups on the surface of the silica gel.[2] This can lead to several problems:

  • Irreversible Adsorption: The compound may bind so strongly that it cannot be eluted from the column.

  • Severe Tailing: If the compound does elute, the peaks will likely be very broad and exhibit significant tailing, leading to poor resolution and recovery.

  • Requirement for Highly Polar Solvents: To elute the compound, you would need a very polar mobile phase (e.g., high percentages of methanol in dichloromethane). Such solvent systems can dissolve some of the silica stationary phase ("bleeding") and provide poor selectivity for separating similarly polar impurities. For chromatographic purification, Hydrophilic Interaction Liquid Chromatography (HILIC) is a much more suitable technique.[1][13]

Troubleshooting & Methodology Guides

This section provides detailed protocols and troubleshooting for the most common and effective purification techniques.

Workflow for Selecting a Purification Method

Before starting, use this decision tree to select the most appropriate method based on your sample's characteristics and required purity.

G start Crude 3-Hydroxymethylpentane-1,5-diol Sample q1 Are impurities volatile with a significantly different B.P.? start->q1 distillation Fractional Vacuum Distillation q1->distillation  Yes q2 Are impurities non-polar or moderately polar? q1->q2  No / Unsure end_dist Purity >99% Achievable distillation->end_dist lle Liquid-Liquid Extraction (LLE) q2->lle  Yes q3 High purity needed & LLE/Distillation insufficient? q2->q3  No end_lle Bulk Impurity Removal lle->end_lle q3->distillation  No, try distillation first hilic Preparative HILIC q3->hilic  Yes end_hilic Highest Purity / Analytical Scale hilic->end_hilic

Caption: Decision workflow for selecting a purification method.

Method 1: Fractional Vacuum Distillation

This is the preferred method for purifying moderate to large quantities ( >5 g) of 3-Hydroxymethylpentane-1,5-diol, especially for removing other volatile impurities or non-volatile baseline material.

Experimental Protocol
  • System Setup:

    • Assemble a fractional distillation apparatus using a short, vacuum-jacketed Vigreux column or a packed column for good separation efficiency.

    • Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full). Add a magnetic stir bar for smooth boiling.

    • Ensure all glass joints are well-sealed with appropriate vacuum grease.

    • Connect the distillation head to a condenser and a receiving flask. It is crucial to have a multi-limb receiving adapter (a "cow" or "pig" adapter) to collect different fractions without breaking the vacuum.

    • Connect the system to a vacuum pump (capable of <1 mmHg) through a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from volatile compounds.

  • Procedure:

    • Charge the crude oil to the distillation flask.

    • Begin stirring and slowly apply vacuum. Observe for any initial outgassing of low-boiling solvents.

    • Once a stable vacuum is achieved (e.g., ~0.2-1.0 mmHg), gradually heat the flask using a heating mantle with a sand or oil bath for uniform temperature control.

    • Collect a forerun fraction containing any residual solvents or low-boiling impurities.

    • Slowly increase the temperature. The main product fraction should distill over at a stable temperature. For the related 3-methylpentane-1,5-diol, distillation occurs at 92-94°C at 0.2 mmHg.[7] Expect a similar range for the title compound.

    • Collect the heart cut (the pure product) in a separate receiving flask.

    • Stop the distillation when the temperature either rises or drops, or when charring is observed in the distillation pot.

  • Validation:

    • Analyze all collected fractions by Gas Chromatography (GC) or NMR spectroscopy to confirm purity.

Troubleshooting Guide: Vacuum Distillation
ProblemPossible Cause(s)Recommended Solution(s)
Bumping / Unstable Boiling - No or inefficient stirring.- Too rapid heating.- Ensure vigorous stirring with a magnetic stir bar.- Use a capillary bubbler for a gentle stream of nitrogen if stirring is not possible.- Heat the flask gradually.
Product Decomposition (Darkening/Charring) - Temperature is too high.- Vacuum is not low enough.- Presence of acidic or basic impurities catalyzing decomposition.- Improve the vacuum to further lower the boiling point.- Ensure the heating mantle temperature is not excessively higher than the pot temperature.- Consider a pre-purification wash (e.g., a mild bicarbonate wash followed by drying) to remove acidic impurities.
Poor Separation of Impurities - Inefficient distillation column.- Distillation rate is too fast.- Use a longer column or one with a more efficient packing material (e.g., Raschig rings).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A good rate is typically 1-2 drops per second.
System Cannot Achieve Low Vacuum - Leaks in the glass joints.- Inefficient pump or contaminated pump oil.- Check all joints and re-grease if necessary.- Ensure the cold trap is functioning effectively.- Service the vacuum pump or change the oil.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for high-purity separation of very polar compounds, especially on an analytical or semi-preparative scale.[1][13] It functions by partitioning the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[2]

General HILIC Method Development Protocol
  • Column Selection: Choose a HILIC stationary phase. Common choices include bare silica, or bonded phases like amide, diol, or amine. An amine-bonded phase can be effective for retaining highly polar compounds like carbohydrates and polyols.[13]

  • Mobile Phase Selection:

    • Solvent A (Weak Solvent): Acetonitrile (ACN) is the most common choice.

    • Solvent B (Strong Solvent): Water. Often, a buffer (e.g., ammonium formate or ammonium acetate, 10-20 mM, pH 3-6) is added to the aqueous portion to improve peak shape.

  • Initial Gradient:

    • Start with a high percentage of organic solvent to ensure retention (e.g., 95% ACN / 5% Water).

    • Run a linear gradient to a higher aqueous content (e.g., to 50% ACN / 50% Water) over 15-20 minutes.

    • Hold at the final conditions for several column volumes to elute all components.

    • Crucially, include a long re-equilibration step at the initial high-organic conditions (at least 10 column volumes) before the next injection.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase composition. Injecting a sample dissolved in a strong solvent (like pure water) will cause severe peak distortion.[2]

Troubleshooting Guide: HILIC
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Fronting or Tailing) - Injection Solvent Mismatch: Sample is dissolved in a solvent stronger than the mobile phase.- Column Overload: Too much sample injected.- Secondary Interactions: Unwanted ionic interactions with the stationary phase.- Re-dissolve the sample in the initial mobile phase (e.g., 95:5 ACN:Water).- Reduce the injection volume or sample concentration.- Add a buffer (e.g., 10 mM ammonium formate) to the mobile phase to sharpen peaks.
No or Low Retention - Compound is not polar enough for HILIC (unlikely here). - Insufficient column equilibration. - Mobile phase has too much water (too strong). - Ensure the column is fully equilibrated with at least 10-15 column volumes of the starting mobile phase.- Increase the starting percentage of acetonitrile in your gradient.
Poor Reproducibility - Insufficient equilibration time between runs. - Mobile phase composition changing over time (evaporation of ACN). - Always use a long and consistent re-equilibration time.- Keep mobile phase bottles capped and prepare fresh solvents regularly.

Method 3: Liquid-Liquid Extraction (LLE)

LLE is a useful technique for an initial cleanup to remove less polar or highly water-soluble impurities (like salts) before a final purification step like distillation.[14][15]

Conceptual Workflow Diagram for LLE

G start Crude Triol in Aqueous Solution wash1 Wash with a Non-Polar Solvent (e.g., Hexane, Toluene) start->wash1 sep1 Separate Layers wash1->sep1 aqueous_phase Aqueous Phase (Contains Triol + Polar Impurities) sep1->aqueous_phase Keep organic_phase1 Organic Phase 1 (Contains Non-Polar Impurities) sep1->organic_phase1 Discard saturate Saturate Aqueous Phase with Salt (e.g., NaCl, K2CO3) aqueous_phase->saturate extract Extract with a Polar Organic Solvent (e.g., Ethyl Acetate, n-Butanol) saturate->extract sep2 Separate Layers extract->sep2 organic_phase2 Organic Phase 2 (Contains Purified Triol) sep2->organic_phase2 Keep aqueous_phase2 Aqueous Phase (Contains Salts) sep2->aqueous_phase2 Discard end Dry & Concentrate Organic Phase 2 organic_phase2->end

Caption: Conceptual workflow for a multi-step liquid-liquid extraction.

Troubleshooting Guide: LLE
ProblemPossible Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking.- Presence of surfactants or particulate matter.- Gently invert the separatory funnel instead of shaking violently.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- If persistent, filter the entire mixture through a pad of Celite.
Poor Recovery of Compound - Incorrect solvent choice.- Insufficient number of extractions.- Compound is "salted out" into the wrong phase.- The triol is very water-soluble. To extract it from water, you may need to saturate the aqueous phase with a salt like potassium carbonate ("salting out") and use a more polar organic solvent like n-butanol.- Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent, as this is more efficient than a single large-volume extraction.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Google Patents. (n.d.).
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubChem. (n.d.). 3-Hydroxymethylpentane-1,5-diol. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Sabtech Machine. (2024, November 21). Production of Polyester Polyols - Two Other Methods. [Link]

  • LECRON SHARE. (2024, March 14). Polyester Polyol Production Process: How Are Polyester Polyols Made?[Link]

  • Econic Technologies. (2024, March 11). What are polyols?[Link]

  • Molbase. (n.d.). 3-(hydroxymethyl)pentane-1,5-diol | 998-12-9. [Link]

  • Sabtech Machine. (2024, November 20). Production of Polyester Polyols - Vacuum Melting Method. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Sciencemadness Discussion Board. (2009, September 18). oxidation of diols. [Link]

  • Google Patents. (n.d.). US3966827A - Production of 3-methylpentane-1,5-diol.
  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • YouTube. (2022, October 14). TRIzol extractions of RNA, DNA, and protein. [Link]

  • Bartleby.com. (n.d.). Recrystallization Synthesis. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. [Link]

  • Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. [Link]

  • YouTube. (2016, June 10). Solvent extraction or separation. [Link]

  • PubMed. (2010, June 15). Purification of RNA using TRIzol (TRI reagent). [Link]

  • OECD SIDS. (n.d.). 3-METHYL-1,5-PENTANEDIOL. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 1,5-PENTANEDIOL. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Methyl-1,5-pentanediol. [Link]

  • Google Patents. (n.d.). US20140309461A1 - Method for producing high-purity 1,5-pentanediol.

Sources

Technical Support Center: Preventing Gelation in 3-Hydroxymethylpentane-1,5-diol Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Hydroxymethylpentane-1,5-diol (HMPD). This document provides in-depth troubleshooting advice and preventative protocols to manage and avoid gelation during the synthesis of HMPD-based polyesters. Our goal is to equip you with the foundational knowledge and practical techniques to ensure successful, reproducible polymerization outcomes.

Introduction: The Challenge of a Trifunctional Monomer

3-Hydroxymethylpentane-1,5-diol is a valuable building block for creating branched and functionalized polyesters. Its three hydroxyl groups offer unique opportunities for designing complex polymer architectures. However, this trifunctionality is also its greatest processing challenge. Unlike linear polymers made from bifunctional monomers, the inclusion of HMPD introduces branching points that can interconnect, rapidly forming a three-dimensional covalent network. This transition from a soluble liquid (sol) to an insoluble, intractable solid (gel) is known as gelation.[1][2] Uncontrolled, this process can lead to the complete loss of a reaction batch. This guide will help you master the control of this process.

Section 1: Understanding Gelation in Polyfunctional Systems

Gelation is the formation of a substantially continuous cross-linked polymer network.[1] It marks the point where the polymer's weight-average molecular weight theoretically becomes infinite. This "gel point" is not a gradual thickening but a specific critical point in the reaction's progress.

The primary cause of gelation when using HMPD is its functionality (f) of 3. In a step-growth polymerization with a dicarboxylic acid (f=2), each HMPD molecule can act as a branch point. As the reaction progresses, these branched chains link together, drastically increasing the molecular weight until a single, macroscopic molecule—the gel—is formed.

This process can be theoretically predicted using the Carothers equation , which relates the critical extent of reaction for gelation (p_c) to the average functionality (f_avg) of the monomer mixture.[3][4][5][6]

p_c = 2 / f_avg

Where f_avg is the weighted average functionality of all monomers in the initial reaction mixture. Understanding this relationship is the first step toward preventing premature gelation.

GelationMechanism cluster_monomers Reactants cluster_growth Polymer Growth cluster_gel Result HMPD 3-Hydroxymethylpentane-1,5-diol (HMPD) Functionality = 3 Branched Branched Oligomer HMPD acts as branch point HMPD->Branched Esterification Diacid Dicarboxylic Acid Functionality = 2 Diacid->Branched Esterification Crosslink Inter-chain Crosslinking Branches connect Branched->Crosslink Further Reaction Gel 3D Covalent Network Gel Formation (Insoluble) Crosslink->Gel Reaches Gel Point

Caption: Mechanism of gel formation using a trifunctional monomer.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during HMPD polymerization in a direct question-and-answer format.

Q1: My reaction mixture suddenly turned into a solid, rubbery mass. What happened? A: You have experienced catastrophic gelation. This occurs when the polymerization reaction has proceeded past the critical gel point, forming an extensive, cross-linked 3D network. The trifunctionality of HMPD allows polymer chains to link together in three dimensions rather than just extending linearly. Once this network is formed, the material is no longer soluble or processable.

Q2: How can I predict at what conversion my specific reaction will gel? A: You can estimate the gel point using the Carothers equation (p_c = 2 / f_avg). First, calculate the average functionality (f_avg) of your initial monomer mix. For a system containing HMPD (a triol) and a dicarboxylic acid, the calculation is: f_avg = (moles_HMPD * 3 + moles_Diacid * 2) / (moles_HMPD + moles_Diacid) This calculation provides a theoretical target for the maximum allowable monomer conversion before you must stop the reaction.

Q3: My reaction gelled much earlier than my calculations predicted. What are the likely causes? A: Several factors can cause premature gelation:

  • Inaccurate Stoichiometry: Small errors in weighing monomers, especially the trifunctional HMPD, can significantly lower the actual gel point.

  • Non-uniform Mixing: If HMPD is not well-dispersed, localized regions with a higher concentration of the triol can form micro-gels that accelerate the gelation of the entire batch.

  • Temperature Hotspots: Poor temperature control can create hotspots where the reaction rate is much higher, leading to runaway cross-linking.

  • Catalyst Activity: Using a catalyst that is too active or at too high a concentration can push the reaction past the gel point before you have time to quench it.

Q4: Can I reverse the gelation process and recover my material? A: For polyesterifications, which form strong covalent ester bonds, gelation is practically irreversible. Unlike physical gels held by weaker forces like hydrogen bonds, this covalent network cannot be broken by simple heating or dilution in a solvent. The material is permanently cross-linked.

Q5: What is "incipient gelation," and how can I detect it before it's too late? A: Incipient gelation is the phase immediately preceding the gel point, characterized by a sudden and dramatic increase in the viscosity of the reaction mixture.[7] The most reliable way to detect this is through real-time viscosity monitoring with a rheometer. A sharp, exponential rise in viscosity is the classic sign that the gel point is imminent, signaling that the reaction must be quenched immediately.

Section 3: Preventative Strategies and Experimental Protocols

Proactive control is the only effective strategy for working with HMPD. The following methods are designed to prevent the onset of gelation.

Strategy 1: Strict Stoichiometric Control

The most powerful tool for controlling branching and delaying gelation is to manipulate the stoichiometry of the reactive groups. By creating an imbalance between hydroxyl (-OH) and carboxyl (-COOH) groups, you can limit the final molecular weight.

Target Polymer StructureMolar Ratio Example (Diacid:HMPD)f_avgCalculated Gel Point (p_c)Rationale
Lightly Branched, Soluble 1.5 : 12.4083.3%Excess acid groups ensure they are more likely to cap growing chains before extensive cross-linking occurs.
Moderately Branched 1.2 : 12.4581.6%A smaller excess of diacid allows for more branching while still preventing gelation if conversion is controlled.
Highly Branched (High Risk) 1.05 : 12.4980.4%Very close to a balanced stoichiometry. Requires extremely precise monitoring to stop the reaction just before the gel point.
Strategy 2: Protocol for Controlled Monomer Addition

This protocol minimizes the risk of localized high concentrations of HMPD, promoting more uniform polymer growth.

Objective: To synthesize a branched polyester while avoiding gelation.

Materials:

  • Dicarboxylic acid (e.g., Adipic acid)

  • 3-Hydroxymethylpentane-1,5-diol (HMPD)

  • Esterification catalyst (e.g., p-Toluene sulfonic acid)[8]

  • High-boiling point, inert solvent (optional, can help with heat transfer)

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Calculate Stoichiometry: Determine the desired molar ratio based on the table above. For this example, we will use a 1.5:1 ratio of Diacid:HMPD.

  • Initial Charge: Add the entire quantity of the dicarboxylic acid and the catalyst to the reaction vessel. If using a solvent, add it at this stage.

  • Inert Atmosphere: Purge the vessel with dry nitrogen and maintain a slow, continuous flow throughout the reaction to prevent oxidation and aid in water removal.

  • Heating: Begin stirring and heat the vessel to the desired reaction temperature (e.g., 160-180°C).[8]

  • Controlled HMPD Addition: Once the diacid has melted and the temperature is stable, begin the slow, dropwise addition of the molten HMPD using a syringe pump over a period of 2-4 hours.

  • Monitoring: Continuously monitor the reaction. Take small aliquots periodically to measure viscosity or analyze via FTIR to track the extent of the reaction.

  • Quenching: Once the desired viscosity or conversion is reached (well before the calculated p_c), rapidly cool the reaction vessel in an ice bath to quench the polymerization.

Strategy 3: Use of a Monofunctional Chain Stopper

Adding a small amount of a monofunctional alcohol or acid acts as a "chain stopper." It reacts with a growing polymer chain, capping that end and preventing it from participating in further cross-linking. This is an effective method for fine-tuning the final molecular weight.[9] For example, adding 1-octanol can help control the polymer architecture.[10]

Workflow start_end start_end process process monitor monitor decision decision output output A 1. Calculate Stoichiometry & Theoretical Gel Point (p_c) B 2. Reaction Setup: Charge Diacid & Catalyst A->B C 3. Heat to T under N2 B->C D 4. Start Slow Addition of HMPD C->D E 5. In-Process Monitoring (Viscosity, FTIR, etc.) D->E F Viscosity Spiking? OR Extent of Reaction (p) ≥ p_c? E->F F->E No   Continue Monitoring G 6. Quench Reaction: Rapid Cooling F->G Yes H 7. Isolate & Characterize Polymer G->H I Continue Reaction

Caption: Experimental workflow for controlled HMPD polymerization.

Section 4: Analytical Methods for Monitoring and Characterization

Diligent monitoring is essential for preventing gelation. The right analytical technique can provide early warnings and allow you to stop the reaction at the optimal time.

TechniquePrincipleKey Observable Parameter(s)Application in Preventing Gelation
Rheometry / Viscometry Measures the flow behavior and resistance of the fluid.A sharp, non-linear increase in viscosity.The most direct method for detecting the onset of gelation in real-time. Allows for immediate quenching of the reaction.[11][12]
FTIR Spectroscopy Measures the absorption of infrared light by specific chemical bonds.Decrease in the broad -OH stretch (~3300 cm⁻¹), disappearance of the carboxylic acid C=O (~1700 cm⁻¹), and appearance of the ester C=O (~1735 cm⁻¹).Allows for calculation of the extent of reaction by tracking the consumption of functional groups.[11][13][14]
¹H-NMR Spectroscopy Analyzes the magnetic environment of protons to determine molecular structure.Disappearance of monomer-specific peaks and appearance of new peaks corresponding to the polymer backbone.Provides quantitative data on monomer conversion and can confirm the degree of branching.[8][13]
Gel Permeation Chromatography (GPC/SEC) Separates molecules based on their size in solution.A rapid increase in weight-average molecular weight (Mw) and a broadening of the polydispersity index (PDI).Tracks the growth of the polymer chains. A sudden appearance of a very high molecular weight shoulder is a strong indicator of approaching gelation.[13]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with chemical reactions.The heat of reaction can be integrated to determine the degree of conversion or "cure."Useful for establishing reaction kinetics and confirming the total conversion after the reaction is stopped.[11]
Conclusion

The polymerization of 3-Hydroxymethylpentane-1,5-diol presents a significant risk of gelation due to its trifunctional nature. However, this is not an insurmountable obstacle. By combining a theoretical understanding of the gel point with rigorous practical control over stoichiometry, reaction conditions, and monomer addition, you can reliably produce soluble, branched polyesters. The key to success lies in proactive prevention and diligent real-time monitoring, allowing you to halt the reaction before the irreversible gel point is reached.

References
  • The Influence of Constraints on Gelation in a Controlling/Living Copolymeriz
  • Calculations of number-average functionality, polymerization degree, molecule weight and gel-point for stepwise polymeriz
  • Temporal Control of Gelation and Polymerization Fronts Driven by an Autocatalytic Enzyme Reaction. (2016). PMC. [Link]

  • Calculation of number-average functionality and gel-point for stepwise polymerization. (2025). Preprints.org. [Link]

  • A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS. (2012). Materials and Technology. [Link]

  • Gel time prediction of polyester resin for lamination of polymer composites. (2020). ResearchGate. [Link]

  • Polyester cure monitoring by means of different techniques. (N.d.). ResearchGate. [Link]

  • Carothers equation. (N.d.). Grokipedia. [Link]

  • Temporal Control of Gelation and Polymerization Fronts Driven by an Autocatalytic Enzyme Reaction. (2016). ePrints Soton. [Link]

  • Comparative Studies on the Organogel Formation of a Polyester in Three Different Base Oils by X-ray Analysis, Rheology and Infrared Spectroscopy. (2023). PMC. [Link]

  • Carothers equation. (N.d.). Wikipedia. [Link]

  • A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS. (2022). ResearchGate. [Link]

  • 8 Principles of Polymer Networking and Gel Theory in Thermosetting Adhesive Formulations. (2015). ResearchGate. [Link]

  • Generalization of the Carothers equation for linear step growth polymers. (2024). PMC. [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. (2025). Polymer Characterization Services. [Link]

  • Synthesis of High Molecular Weight Polyester Using in Situ Drying Method and Assessment of Water Vapor and Oxygen Barrier Properties. (2018). MDPI. [Link]

  • Preparation and characterization of polyesters with controlled molecular weight method. (2012). International Scientific Organization. [Link]

  • Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel. (2025). Research Square. [Link]

Sources

Technical Support Center: 3-Hydroxymethylpentane-1,5-diol Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the kinetic and thermodynamic challenges associated with the esterification of 3-Hydroxymethylpentane-1,5-diol (CAS: 998-12-9). As a tri-primary alcohol, this substrate offers unique reactivity compared to its analogue Trimethylolpropane (TMP). While all three hydroxyl groups are primary, the specific C3-branching introduces subtle steric and conformational constraints that can stall reaction rates at high conversion levels (>85%).

This document provides protocols for maximizing reaction rates (kinetics) and yield (thermodynamics) while maintaining product color and purity.

Module 1: The Kinetic Barrier (Catalyst & Temperature)

The Challenge

3-Hydroxymethylpentane-1,5-diol is a viscous liquid (


). As esterification proceeds, the reaction medium often becomes more viscous, limiting mass transfer. The primary kinetic barrier is not the inherent nucleophilicity of the hydroxyls, but the proton transfer efficiency  in a non-polarizing medium.
Catalyst Selection: The "Clean Speed" Matrix

While Sulfuric Acid (


) is the fastest catalyst due to high proton mobility, it is chemically "dirty" for this substrate, causing dehydration of the pentane backbone or oxidation (color bodies).
CatalystRateSelectivityRisk ProfileRecommendation
Sulfuric Acid HighLowCharring, ether formation, color degradation.Avoid for high-purity applications.
p-Toluenesulfonic Acid (p-TsOH) Med-HighHighMinimal side reactions; easy removal via wash.Standard Choice (0.5 - 1.0 wt%).
Methanesulfonic Acid (MSA) HighHighLower discoloration than p-TsOH; liquid handling.Premium Choice for clear esters.
Titanium/Tin Alkoxides LowHighRequires high temp (>180°C); difficult workup.Use only for transesterification .
Lipase (Novozym 435) LowVery HighZero side reactions; reusable.Use for partial esters or heat-sensitive substrates.
Optimization Strategy

The Step-Up Heating Protocol: Do not ramp immediately to reflux. The triol structure allows for rapid initial mono-esterification which releases a burst of water.

  • Phase 1 (Initiation): Hold at 80–90°C for 60 mins. Allow mono-substitution.

  • Phase 2 (Propagation): Ramp to 110–120°C. Water evolution peaks.

  • Phase 3 (Completion): Ramp to 140–150°C (solvent dependent) to drive the sterically slower 3rd substitution.

Technical Insight: The third hydroxyl group often exhibits "pseudo-secondary" kinetics due to the folding of the dialkylated chains around the core, shielding the final -OH. Higher thermal energy is required to overcome this entropic penalty [1][2].

Module 2: The Thermodynamic Barrier (Water Management)

The Equilibrium Problem

Esterification is reversible (


). For a triol, you must remove 3 moles of water for every 1 mole of substrate to reach completion. Failure to remove water aggressively is the #1 cause of stalled reactions at ~66% conversion (di-ester stage).
Water Removal Techniques[1][2][3][4][5][6][7][8]
1. Azeotropic Distillation (Dean-Stark)[1][2][3]
  • Solvent: Toluene (BP 110°C) or Xylene (BP 140°C).

  • Mechanism: Forms a heterogeneous azeotrope. Water separates in the trap.[1][2][3][4]

  • Optimization: Ensure the solvent return line is dry. If wet solvent flows back into the reactor, the rate drops exponentially.

  • Target: 10-20% solvent volume relative to reactants.

2. Inert Gas Sparging
  • Method: High-flow Nitrogen (

    
    ) sparge through a submerged frit.
    
  • Benefit: Removes water without solvent (solvent-free melt).

  • Risk: Loss of volatile carboxylic acids (if using short-chain acids).

3. Vacuum Stripping
  • Method: Apply vacuum (50–100 mbar) during the final 20% of the reaction.

  • Critical: Only apply after bulk water is removed to avoid bumping.

Module 3: Troubleshooting & FAQs

Scenario A: Reaction stalls at 60-70% conversion.

Diagnosis: You have likely formed the di-ester, but the system has reached equilibrium or the catalyst is deactivated by water. Corrective Action:

  • Check Water Trap: Is water still collecting? If not, the reflux rate may be too low. Increase heat to ensure vigorous boil-up.

  • Spike Catalyst: Add an additional 0.1% p-TsOH. Water can hydrolyze the active ion pairs.

  • Vacuum Pulse: Carefully apply mild vacuum to rip off residual water.

Scenario B: Product turns yellow/brown.

Diagnosis: Oxidation or acid-catalyzed dehydration (charring). Corrective Action:

  • Switch Catalyst: Move from

    
     to p-TsOH or MSA.
    
  • Inert Atmosphere: Ensure a strict

    
     blanket. Oxygen at 140°C rapidly degrades the ether linkages potential in the polyol backbone.
    
  • Reducing Agent: Add 0.1% Hypophosphorous acid (

    
    ) as an antioxidant during the reaction.
    
Scenario C: Gelation occurs (Viscosity spikes infinitely).

Diagnosis: If reacting with dicarboxylic acids (e.g., Adipic acid), you have reached the gel point. Corrective Action:

  • Stoichiometry: Ensure strict control. For hyperbranched polymers, use an excess of one component.

  • Monofunctional End-Cappers: Add a monofunctional acid (e.g., Lauric acid) to control molecular weight.

Visual Workflows

Optimized Esterification Workflow

This diagram illustrates the critical path for processing 3-Hydroxymethylpentane-1,5-diol, emphasizing the "Step-Up" heating and water removal loops.

EsterificationWorkflow Start Reactants (Triol + Acid) Catalyst Catalyst Addition (p-TsOH / MSA) Start->Catalyst Phase1 Phase 1: Initiation (80-90°C, 1hr) Catalyst->Phase1 Phase2 Phase 2: Propagation (110-120°C, Reflux) Phase1->Phase2 Mono-ester formed WaterRemoval Water Removal (Dean-Stark / Sparging) Phase2->WaterRemoval Azeotrope loop Phase3 Phase 3: Completion (140°C+, Vacuum) Phase2->Phase3 Di-ester formed WaterRemoval->Phase2 QC QC Check (Acid Value < 1) Phase3->QC QC->Phase3 Fail (AV > 1) Workup Neutralization & Filtration QC->Workup Pass

Caption: Kinetic workflow emphasizing the iterative water removal loop required to drive the triol to full conversion.

Troubleshooting Decision Tree

Use this logic flow when the Acid Value (AV) plateaus (reaction stalls).

TroubleshootingTree Problem Issue: Reaction Stalled (High Acid Value) CheckTemp Check Temp > 110°C? Problem->CheckTemp CheckWater Is Water Trap Full? CheckTemp->CheckWater Yes ActionTemp Increase Temp / Change Solvent CheckTemp->ActionTemp No CheckCat Catalyst Active? CheckWater->CheckCat No (Dry) ActionDrain Drain Trap & Dry Solvent Return CheckWater->ActionDrain Yes ActionSpike Add 0.1% Fresh Catalyst CheckCat->ActionSpike Suspected Deactivation ActionVac Apply Vacuum (50mbar) CheckCat->ActionVac Equilibrium Limit

Caption: Decision logic for overcoming stalled esterification kinetics.

Standard Operating Procedure (SOP)

Protocol: Acid-Catalyzed Bulk Esterification of 3-Hydroxymethylpentane-1,5-diol

1. Preparation:

  • Reactants: Charge 3-Hydroxymethylpentane-1,5-diol (1.0 eq) and Carboxylic Acid (3.1 eq - slight excess drives kinetics).

  • Solvent: Add Toluene (15% of total mass) if using Dean-Stark.

  • Inerting: Purge reactor with

    
     for 15 mins to remove 
    
    
    
    .

2. Reaction:

  • Heat to 90°C. Agitate at 300-500 RPM.

  • Add p-TsOH (0.5 wt% of total mass).

  • Ramp temperature to reflux (approx 115°C with Toluene).

  • Monitor water collection.[5][3] Drain trap periodically.

3. Finishing:

  • Once water evolution slows, ramp to 140°C (if solvent allows) or apply vacuum (100 mbar) to remove trace water.

  • Endpoint: Monitor Acid Value (AV). Target AV < 1.0 mg KOH/g.

4. Workup:

  • Cool to 60°C.

  • Neutralize: Add stoichiometric Sodium Bicarbonate (

    
    ) or wash with 10% 
    
    
    
    solution.
  • Dry: If washed, dry organic layer over

    
    .[5]
    
  • Strip: Remove solvent via rotary evaporation.[5]

References

  • BenchChem. (2025).[3][6] Troubleshooting low conversion rates in Fischer esterification. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[7][2] Retrieved from

  • SciELO. (2012). Preparation of ordered sulfonated mesoporous polymer (OMP-TsOH) and application in esterification.[8] Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-Hydroxymethylpentane-1,5-diol Compound Summary. Retrieved from

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling and Reactor Design. Retrieved from

  • Fortunato, M. E., et al. (2024). Kinetic Investigation of Oleic Acid Esterification with Trimethylolpropane. ISCRE 28. Retrieved from

Sources

Technical Support Center: Branching Density Control with 3-Hydroxymethylpentane-1,5-diol (HMPD)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HMPD-BR-001 Subject: Optimization of Degree of Branching (DB) and Gelation Suppression in


 Polycondensation
Executive Summary: The HMPD Advantage & Challenge

You are likely using 3-Hydroxymethylpentane-1,5-diol (HMPD) because you require a tri-functional core that offers greater backbone flexibility and lower glass transition temperature (


) than the industry-standard Trimethylolpropane (TMP). Unlike TMP, HMPD’s pentane chain introduces a "plasticizing" effect into the polymer matrix.

However, this flexibility comes with a cost: Reactivity Control. In


 systems (e.g., reacting HMPD with adipic acid or isocyanates), the statistical probability of crosslinking (gelation) often outpaces the formation of controlled hyperbranched structures.

This guide provides the protocols to manipulate Branching Density (DB) while avoiding the Flory-Stockmayer gel point.

Module 1: The Core Protocol – Slow Monomer Addition (SMA)

The Issue: In a standard "One-Pot" synthesis, where all HMPD (


) and the difunctional linker (

) are mixed initially, the reaction follows random statistics. This leads to rapid network formation, broad polydispersity (PDI), and inevitable gelation before high molecular weight is achieved.

The Solution: The Slow Monomer Addition (SMA) technique.[1] By keeping the instantaneous concentration of the


 monomer low relative to the 

core (or vice-versa), you force the reaction to favor branching over crosslinking.
SMA Experimental Workflow

SMA_Workflow Reservoir Monomer A2 Reservoir (Diluted Linker) Pump Syringe/Peristaltic Pump (Rate: 0.1 - 0.5 mL/min) Reservoir->Pump Feed Reactor Reactor (Core B3) (HMPD + Catalyst) Pump->Reactor Slow Dosing (pseudo-dilution) Product Hyperbranched Polymer (High DB, No Gel) Reactor->Product Post-Reaction Vacuum Step

Figure 1: Schematic of the Slow Monomer Addition (SMA) setup required to suppress gelation and maximize branching density.

Step-by-Step Protocol
  • Reactor Charge: Load 100% of your HMPD (

    
    ) into the reactor. Add catalyst (e.g., Ti(OBu)
    
    
    
    for polyesters or DBTDL for polyurethanes).
  • Solvent: Dissolve HMPD in a minimum amount of solvent (e.g., DMSO or DMF) if melt polymerization is not feasible.

  • The Feed: Dissolve your

    
     linker (e.g., Adipic Acid) in a separate vessel.
    
  • Dosing: Use a syringe pump to add the

    
     solution dropwise into the HMPD solution.
    
    • Target Rate: The addition should take 3–5 hours.

    • Temperature: Maintain reaction temperature (e.g., 160°C for esterification) throughout the addition.

  • Vacuum Step: After addition is complete, apply vacuum (<1 mbar) to drive the reaction to high conversion (removal of water/condensate).

Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction turns into an insoluble gel within 30 minutes. Why?

Diagnosis: You have exceeded the Critical Gelation Ratio (


). 
According to Flory-Stockmayer theory, for an 

system, gelation occurs when the conversion (

) exceeds a critical value defined by the molar ratio of functional groups.

Corrective Action:

  • Check Stoichiometry: Ensure your molar ratio of

    
     groups to 
    
    
    
    groups (
    
    
    ) is kept below the critical threshold during the initial phase.
  • Dilution: High concentration favors intermolecular crosslinking (gelation). Low concentration favors intramolecular cyclization (wasted loops). You must find the "Sweet Spot" (typically 10–20 wt% solids in solution).

  • Switch to SMA: (See Module 1). This effectively keeps

    
     infinitely low at the start, preventing the formation of an infinite network.
    
Q2: The Degree of Branching (DB) is lower than expected (< 0.5).

Diagnosis: Steric hindrance or "Linear Growth" dominance. HMPD has three primary hydroxyls. However, once one arm reacts, the remaining two may experience different local environments. If the


 linker is long and flexible, it may react with two OH groups on the same HMPD molecule (cyclization), which reduces the calculated DB.

Corrective Action:

  • Increase Addition Time: Slower addition of

    
     allows the HMPD core to relax and react with fresh incoming monomer rather than cyclizing.
    
  • Change the Linker: Use a more rigid

    
     monomer (e.g., Terephthalic acid instead of Adipic acid). Rigid linkers reduce the probability of back-biting (cyclization).
    
Q3: The final polymer is too tacky/soft compared to TMP-based analogues.

Diagnosis: HMPD Backbone Flexibility. This is an intrinsic property of HMPD. The pentane chain (


) is more flexible than the propane chain (

) of TMP.

Corrective Action:

  • Copolymerization: Do not use HMPD as the sole branching unit. Blend HMPD with TMP (e.g., 50:50 ratio). This allows you to tune the

    
     precisely.
    
  • End-Capping: Modify the terminal hydroxyls with a rigid group (e.g., benzoyl chloride) to increase the

    
     and reduce tackiness.
    
Module 3: Characterization & Data
Calculating Degree of Branching (DB)

You cannot rely on GPC alone. You must use quantitative


C NMR (Inverse Gated Decoupling).

Frey’s Equation for


 / 

systems:

Where:
  • D (Dendritic): HMPD unit with all 3 OH groups reacted.

  • L (Linear): HMPD unit with 2 OH groups reacted.

  • T (Terminal): HMPD unit with 1 OH group reacted.

Note: In perfect dendrimers, DB = 1.0. In statistical hyperbranched polymers, the theoretical maximum is 0.5.[2]

Stoichiometry vs. Architecture Table
Molar Ratio (

)
Predicted ArchitectureRisk LevelRecommended Protocol
1 : 1 Crosslinked GelCritical Do not use in bulk.
< 0.5 : 1 Oligomers / Star PolymersLowOne-Pot acceptable.
0.8 : 1 Hyperbranched (High MW)HighSMA Required.
> 1.5 : 1 Gel / NetworkCritical Use only for curing/crosslinking.
Decision Logic for Gelation Control

Gelation_Logic Start Start Synthesis Check_Method Method Used? Start->Check_Method OnePot One-Pot Check_Method->OnePot Bulk Mix SMA Slow Monomer Addition Check_Method->SMA Dosing Gel_Risk Is A2:B3 ratio > 0.5? OnePot->Gel_Risk Safe_Result Stable Hyperbranched SMA->Safe_Result Controlled Kinetics Gel_Result High Gelation Risk Gel_Risk->Gel_Result Yes Gel_Risk->Safe_Result No (Oligomers only)

Figure 2: Decision matrix for selecting synthesis method based on gelation risk.

References
  • Flory, P. J. (1941). Molecular Size Distribution in Three Dimensional Polymers. I. Gelation.[3][4] Journal of the American Chemical Society, 63(11), 3083–3100. Link

  • Hölter, D., Burgath, A., & Frey, H. (1997). Degree of branching in hyperbranched polymers.[2][5][6][7][8][9] Acta Polymerica, 48(1), 30–35. Link

  • Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization. Macromolecules, 32(13), 4240–4246. (Foundational text on Slow Monomer Addition). Link

  • PubChem. (2025).[10] 3-Hydroxymethylpentane-1,5-diol (Compound Summary).[10][11][12][13][14] National Library of Medicine. Link

Sources

reducing thermal degradation of 3-Hydroxymethylpentane-1,5-diol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Thermal Degradation of 3-Hydroxymethylpentane-1,5-diol (HMPD) Derivatives

Role: Senior Application Scientist | Version: 2.4 (Current)

Introduction: The "Dual-Threat" of HMPD Stability

Welcome to the technical support center for HMPD (3-Hydroxymethylpentane-1,5-diol) chemistry. If you are working with this triol scaffold—whether for polyurethane synthesis, polyester cross-linking, or as a pharmaceutical linker—you have likely encountered its two primary modes of failure: oxidative discoloration and acid-catalyzed cyclization .

This guide moves beyond basic "store in a cool place" advice. We break down the molecular mechanisms driving degradation and provide self-validating protocols to arrest them.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent degradation, you must understand the invisible war occurring in your flask. HMPD derivatives are uniquely susceptible to a feedback loop where oxidation fuels cyclization.

The Cyclization Trap (The 1,5-Diol Effect)

Unlike 1,6-diols (which are relatively stable), 1,5-diols possess the perfect chain length to undergo intramolecular etherification. Under thermal stress or acidic conditions, HMPD cyclizes to form (tetrahydro-2H-pyran-4-yl)methanol .

  • Impact: Loss of functionality (triol becomes mono-alcohol), chain termination in polymerization, and deviation in mass spectrometry (M-18 peak).

  • Catalyst: Protons (

    
    ). Even trace acidity from silica gel chromatography or unneutralized reaction byproducts will catalyze this reaction at temperatures >60°C.
    
The Oxidative Feedback Loop

The primary hydroxyl groups are susceptible to oxidation by atmospheric oxygen, forming aldehydes and eventually carboxylic acids.

  • The Danger: The carboxylic acid byproducts act as the catalyst for the cyclization described above. This is why "yellowing" (oxidation) often precedes a sudden drop in product purity (cyclization).

Visualization: The Degradation Cascade

HMPD_Degradation HMPD Intact HMPD Derivative (Triol Scaffold) Oxidation Oxidative Species (Aldehydes/Peroxides) HMPD->Oxidation O2 / Heat (>60°C) Cyclic Cyclized Impurity (Tetrahydropyran) HMPD->Cyclic Dehydration (-H2O) Water H2O (Hydrolysis Risk) HMPD->Water Byproduct Acid Carboxylic Acid Byproducts Oxidation->Acid Radical Propagation Acid->HMPD Catalyzes Cyclization Water->HMPD Hydrolyzes Esters (If Derivative)

Figure 1: The autocatalytic degradation loop. Oxidation generates acid species, which subsequently catalyze the irreversible cyclization of the 1,5-diol backbone.

Module 2: Troubleshooting Workflow

Use this diagnostic matrix to identify the specific degradation mode affecting your HMPD derivatives.

SymptomProbable CauseVerification TestImmediate Remediation
Yellow/Amber Color Oxidative degradation (Quinone-like impurity formation).UV-Vis: Absorbance spike at 280–320 nm.Add antioxidant (BHT/Irganox); Sparge with Argon.
Viscosity Increase Oligomerization (Intermolecular ether formation).GPC: Broadening of molecular weight distribution (MWD).Dilute reaction; Lower temperature <100°C.
Mass Loss / Volatility Cyclization to Tetrahydropyran (M-18).GC-MS / NMR: Appearance of characteristic ether peaks (3.4–3.8 ppm).Neutralize immediately. Add basic alumina or amine buffer.
Acidity Spike Hydrolysis of ester derivatives.Acid Number Titration: KOH consumption increase.Dry solvents (Karl Fischer <100 ppm); Add molecular sieves.

Module 3: Stabilization Protocols

Protocol A: The "Zero-Acid" Workup (Preventing Cyclization)

Target Audience: Chemists purifying HMPD intermediates via distillation or chromatography.

The Logic: Standard silica gel is slightly acidic (pH 5-6). Heating HMPD on silica or during distillation without buffering causes rapid cyclization.

  • Pre-Treatment: Before any thermal step (distillation/drying), measure the pH of your crude mixture (10% in water/MeOH).

  • Neutralization: If pH < 7.0, treat with 0.5 wt% Triethylamine (TEA) or wash with saturated

    
    .
    
  • Distillation:

    • Do NOT distill at atmospheric pressure.

    • Use high vacuum (<1 mbar) to keep pot temperature below 120°C .

    • Additive: Add 0.1%

      
       (solid) to the distillation pot. This acts as a "base sink" to neutralize any acid formed in situ during heating.
      
Protocol B: The "Antioxidant Shield" (Storage & Scale-Up)

Target Audience: Process chemists storing bulk intermediates.

The Logic: HMPD derivatives are radical scavengers. Once the radical chain begins, it accelerates. You must break the chain early.

  • Selection:

    • For liquid derivatives: Butylated Hydroxytoluene (BHT) at 200–500 ppm.

    • For solid/polymer derivatives: Irganox 1010 (less volatile, higher thermal stability).

  • Application:

    • Dissolve antioxidant in a minimum amount of compatible solvent (e.g., THF, DCM).

    • Add to the HMPD derivative immediately after synthesis/purification, before solvent removal.

  • Inerting:

    • Sparge storage vessels with Nitrogen (

      
      ) or Argon for 15 minutes.
      
    • Seal with paraffin or Teflon tape.

Module 4: Decision Tree & FAQs

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Issue Detected CheckColor Is the material discolored (Yellow/Brown)? Start->CheckColor CheckMS Does Mass Spec show [M-18] peak? CheckColor->CheckMS No Oxidation Diagnosis: Oxidation CheckColor->Oxidation Yes Cyclization Diagnosis: Acid-Catalyzed Cyclization CheckMS->Cyclization Yes Oligomer Diagnosis: Thermal Oligomerization CheckMS->Oligomer No (High Viscosity) ActionOx Action: Add BHT (500ppm) + Re-purify (Short Path) Oxidation->ActionOx ActionCyc Action: Check pH. Neutralize with NaHCO3. Avoid Silica Gel. Cyclization->ActionCyc ActionOlig Action: Reduce Process Temp. Dilute Concentration. Oligomer->ActionOlig

Figure 2: Diagnostic logic for rapid identification of degradation pathways.

Frequently Asked Questions

Q: Can I use silica gel chromatography to purify my HMPD ester? A: Proceed with extreme caution. Silica is acidic. If you must use it, pre-treat the column with 1% Triethylamine in your eluent to neutralize active sites [1]. Alternatively, use neutral alumina, which is far safer for acid-sensitive 1,5-diols.

Q: My product degrades during rotary evaporation. Why? A: Rotary evaporators often use water baths set to 40-60°C. If your crude mixture contains trace acids (e.g., p-TsOH, HCl) from the reaction, this is the "kill zone" for cyclization. Fix: Wash the organic layer with bicarbonate before concentration, not after.

Q: What is the maximum safe temperature for HMPD derivatives? A:

  • Without Antioxidants/Buffers: < 50°C.

  • Stabilized (Buffered + BHT): Up to 120°C for short periods (e.g., distillation).

  • Decomposition Onset: Rapid degradation typically begins >150°C [2].

Q: Does the "3-hydroxymethyl" group affect stability compared to normal 1,5-pentanediol? A: Yes. The hydroxymethyl group adds steric bulk but also provides a third hydroxyl group. While the 1,5-cyclization is the dominant risk, the third hydroxyl increases the probability of intermolecular hydrogen bonding and oligomerization, making viscosity management more critical than with simple diols.

References

  • Acid-Catalyzed Cyclodehydration Mechanisms

    • Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes.[1][2] (Discusses the acid-promoted formation of THF/THP diols).

    • Source:

  • Thermal Stability of Polyol Esters & Antioxidants

    • Effects of antioxidants on the thermal stability of polyol-ester-based fluids.[3][4] (Validates the use of hindered phenols like BHT/Irganox).

    • Source:

  • General Reactivity of 1,5-Diols

    • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols.[5][6][7] (Confirming pentane-1,5-diol conversion to tetrahydropyran).

    • Source:

  • HMPD Physical Properties & Safety

    • 3-Hydroxymethylpentane-1,5-diol Compound Summary.
    • Source:

Sources

Validation & Comparative

A Comparative Guide to the FTIR Characterization of Polymers Based on 3-Hydroxymethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Polymer Design with Branched Diols

In the realm of polyester synthesis, the choice of diol monomer is a critical determinant of the final polymer's properties. While linear diols like 1,4-butanediol and 1,6-hexanediol are workhorses for creating semi-crystalline polymers, the introduction of branching along the polymer backbone can dramatically alter material characteristics. 3-Hydroxymethylpentane-1,5-diol is a trifunctional alcohol that, when used as a co-monomer in polyester synthesis, introduces a pendant hydroxymethyl group. This branching is expected to disrupt chain packing, leading to more amorphous materials with potentially lower crystallinity, enhanced flexibility, and altered degradation profiles.

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of polyesters synthesized with 3-Hydroxymethylpentane-1,5-diol against those derived from common linear diols. As direct, published experimental data for polyesters based solely on 3-Hydroxymethylpentane-1,5-diol is not extensively available, this guide will leverage established principles of polymer chemistry and spectroscopy to predict its FTIR signature. This predictive comparison will be grounded in experimental data from well-characterized linear aliphatic polyesters, such as poly(butylene adipate) and poly(hexamethylene succinate). The objective is to equip researchers with a robust framework for identifying and characterizing these unique branched polymers, enabling more informed material design and development.

Experimental Methodologies: A Validated Approach to Polyester Synthesis and Characterization

The protocols outlined below describe a standard approach for synthesizing and analyzing aliphatic polyesters. These methods are designed to be self-validating, ensuring that the resulting spectroscopic data is reliable and reproducible.

Polyester Synthesis via Melt Polycondensation

The synthesis of polyesters from diols and dicarboxylic acids is typically achieved through a two-stage melt polycondensation process.[1] This method involves an initial esterification step followed by a polycondensation step under high vacuum to drive the reaction to completion and achieve high molecular weights.

Step-by-Step Protocol:

  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge the dicarboxylic acid (e.g., adipic acid) and the diol (either 3-Hydroxymethylpentane-1,5-diol or a linear diol for comparison, such as 1,4-butanediol) in a 1:1.2 molar ratio. The excess diol compensates for its potential loss during the high-temperature reaction.

  • Catalyst Addition: Add a suitable catalyst, such as titanium(IV) butoxide or antimony(III) oxide, at a concentration of approximately 200-300 ppm relative to the dicarboxylic acid.

  • First Stage (Esterification): Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. The reaction is monitored by the collection of water in the distillation receiver. This stage is typically continued for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240°C. This stage facilitates the removal of the excess diol and the small molecules formed during condensation, thereby increasing the polymer's molecular weight. The reaction is monitored by the viscosity of the polymer melt. This stage can last for 3-5 hours.

  • Polymer Recovery: Once the desired melt viscosity is achieved, cool the reactor to room temperature under nitrogen. The resulting polymer can then be mechanically removed from the flask. For analytical purposes, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to purify it.

Diagram of the Polyester Synthesis Workflow:

G cluster_setup Reaction Setup cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation cluster_recovery Polymer Recovery A Charge Reactants: - Dicarboxylic Acid - Diol (1:1.2 molar ratio) - Catalyst (e.g., Ti(OBu)4) B Assemble Reactor: - Mechanical Stirrer - N2 Inlet - Condenser A->B C Heat to 180-200°C under N2 flow B->C D Monitor H2O collection C->D E Continue for 2-4 hours D->E F Increase T to 220-240°C & Decrease P to <1 Torr E->F G Monitor melt viscosity F->G H Continue for 3-5 hours G->H I Cool to RT under N2 H->I J Extract Polymer I->J

Caption: Workflow for two-stage melt polycondensation of polyesters.

FTIR Spectroscopic Analysis

Attenuated Total Reflectance (ATR)-FTIR is a convenient and powerful technique for the analysis of polymers without the need for extensive sample preparation.[2]

Step-by-Step Protocol:

  • Instrument Preparation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract any atmospheric interference (CO2, H2O vapor).

  • Sample Analysis: Place a small amount of the polymer sample (film or powder) onto the ATR crystal and apply consistent pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to obtain a high-quality spectrum.

  • Data Processing: Perform baseline correction and normalization of the spectra to facilitate comparison between different samples.

Results and Discussion: Decoding the Vibrational Signatures

The FTIR spectrum of a polyester is dominated by the characteristic vibrations of the ester functional group and the aliphatic backbone. The presence of a pendant hydroxymethyl group in polymers derived from 3-Hydroxymethylpentane-1,5-diol is predicted to introduce unique spectral features.

Reference Spectra: Linear Aliphatic Polyesters

To establish a baseline, let's consider the FTIR spectra of two common linear aliphatic polyesters: poly(butylene adipate) (PBA) and poly(hexamethylene succinate) (PHS).

  • Poly(butylene adipate) (PBA): The FTIR spectrum of PBA exhibits strong absorption bands characteristic of aliphatic polyesters. The most prominent peak is the C=O stretching vibration of the ester group, typically observed around 1730 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the methylene groups just below 3000 cm⁻¹, and the C-O-C stretching vibrations of the ester linkage in the 1300-1100 cm⁻¹ region.[2][3]

  • Poly(hexamethylene succinate) (PHS): Similar to PBA, the FTIR spectrum of PHS is characterized by a strong ester C=O stretch around 1720 cm⁻¹. The C-H stretching bands are observed at approximately 2930 and 2860 cm⁻¹. The C-O stretching vibrations are also prominent in the fingerprint region.[4][5]

Predicted FTIR Characteristics of 3-Hydroxymethylpentane-1,5-diol Based Polyesters

While a definitive experimental spectrum is not available in the cited literature, we can predict the key features of a polyester synthesized from 3-Hydroxymethylpentane-1,5-diol and a dicarboxylic acid like adipic acid based on its molecular structure.

Diagram of Monomer and Predicted Polymer Structures:

G cluster_monomers Monomers cluster_polymer Predicted Polymer Repeat Unit A 3-Hydroxymethylpentane-1,5-diol HO-CH2-CH2-CH(CH2OH)-CH2-CH2-OH B 1,6-Hexanediol (Linear Alternative) HO-CH2-(CH2)4-CH2-OH C Adipic Acid HOOC-(CH2)4-COOH D ...-O-CH2-CH2-CH(CH2OH)-CH2-CH2-O-C(=O)-(CH2)4-C(=O)-...

Caption: Structures of monomers and the predicted repeat unit of the branched polyester.

Key Predicted Spectral Features:

  • O-H Stretching: A broad absorption band is expected in the region of 3500-3200 cm⁻¹. This band would arise from the stretching vibrations of the hydroxyl group in the pendant -CH₂OH side chain. The breadth of this peak would be indicative of hydrogen bonding.

  • C-H Stretching: Similar to linear polyesters, strong C-H stretching vibrations from the methylene groups in the polymer backbone and side chain are expected between 3000 and 2850 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group should appear around 1730-1720 cm⁻¹. The exact position may be slightly influenced by the local environment created by the branched structure.

  • C-O Stretching: The fingerprint region will contain complex C-O stretching vibrations. In addition to the two characteristic C-O-C stretches of the ester group (typically around 1250 cm⁻¹ and 1170 cm⁻¹), an additional C-O stretch from the primary alcohol of the pendant hydroxymethyl group is expected, likely around 1050 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will likely show a more complex pattern of bands compared to linear polyesters due to the various bending and wagging vibrations of the C-H and C-O bonds in the branched structure.

Comparative Analysis: Highlighting the Impact of Branching

The primary differences in the FTIR spectra between polyesters derived from 3-Hydroxymethylpentane-1,5-diol and its linear counterparts are expected to be the presence of the O-H stretching band and additional complexity in the fingerprint region.

Vibrational Mode Linear Polyester (e.g., PBA, PHS) Predicted for 3-Hydroxymethylpentane-1,5-diol Polyester Significance of Difference
O-H Stretch Absent (or very weak from end groups)Broad band at 3500-3200 cm⁻¹Confirms the presence of the pendant hydroxymethyl group.
C=O Stretch Strong, sharp peak at ~1730-1720 cm⁻¹Strong, sharp peak at ~1730-1720 cm⁻¹Expected to be similar, confirming the polyester backbone.
C-O Stretch Two prominent C-O-C ester bands (~1250 & ~1170 cm⁻¹)Additional C-O stretch from primary alcohol (~1050 cm⁻¹)Provides further evidence of the branched structure.
Fingerprint Region Well-defined peaks related to CH₂ bending and rockingMore complex and potentially broader peaksReflects the reduced symmetry and crystallinity due to branching.

Diagram of Comparative FTIR Spectra:

G cluster_axes X Wavenumber (cm⁻¹) Y Absorbance origin origin->X 4000                                 1000 origin->Y A O-H Stretch (Branched Only) B C=O Stretch C C-O Stretch (Alcohol) (Branched Only) D C-O-C Stretch (Ester) p1 p2 p1->p2 p3 p2->p3 p4 p5 p4->p5 p6 p5->p6 p7 p8 p7->p8 p9 p8->p9 p10 p11 p10->p11 p12 p11->p12 p13 p14 p13->p14 p15 p14->p15 p16 p17 p16->p17 p18 p17->p18

Caption: Predicted key differences in FTIR spectra between linear and branched polyesters.

Conclusion: A Powerful Tool for Polymer Innovation

FTIR spectroscopy serves as an indispensable tool for the characterization of novel polyester architectures. While direct experimental data for polymers based on 3-Hydroxymethylpentane-1,5-diol requires further investigation, a predictive analysis based on fundamental spectroscopic principles provides a strong framework for their identification. The key distinguishing features of these branched polymers are expected to be a prominent O-H stretching band from the pendant hydroxymethyl group and a more complex fingerprint region indicative of their amorphous nature. This guide provides researchers with the foundational knowledge and experimental protocols to confidently synthesize and characterize these materials, paving the way for the development of new polyesters with tailored properties for a wide range of applications, from advanced coatings and adhesives to innovative biomedical devices.

References

  • Yang, Y., et al. (2022). Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer. Frontiers in Bioengineering and Biotechnology, 10. Available at: [Link]

  • Yang, Y., et al. (2022). Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer. PMC. Available at: [Link]

  • Kijchavengkul, T., et al. (2008). Melt Crystallization and Crystal Transition of Poly(butylene adipate) Revealed by Infrared Spectroscopy. The Journal of Physical Chemistry B, 112(11), 3068-3075. Available at: [Link]

  • Coates, J. (2002). Spectra–Structure Correlations: Polymer Spectra. Handbook of Vibrational Spectroscopy. Available at: [Link]

  • Serrano-Aroca, Á., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. Available at: [Link]

  • De Jérôme, C., et al. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews, 60(9), 1056-1076. Available at: [Link]

  • Smith, B. C. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxymethylpentane-1,5-diol. National Center for Biotechnology Information. Available at: [Link]

  • Molbase. (n.d.). 3-(hydroxymethyl)pentane-1,5-diol. Molbase. Available at: [Link]

Sources

A Comparative Guide to the Thermal Analysis of 3-Hydroxymethylpentane-1,5-diol Resins

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Role of Polyol Structure in Resin Performance

The thermal and mechanical properties of polyester and polyurethane resins are fundamentally dictated by the molecular architecture of their constituent monomers. The choice of polyol, in particular, is a critical design parameter that influences characteristics such as glass transition temperature (Tg), thermal stability, and mechanical strength.[1][2] 3-Hydroxymethylpentane-1,5-diol (HMPD), a trifunctional aliphatic polyol, presents a unique structural motif for resin synthesis.[3][4] Its three hydroxyl groups offer the potential for creating highly cross-linked networks, which can significantly enhance the thermal and mechanical performance of the resulting polymer compared to resins based on linear, difunctional diols.

This guide provides a comparative analysis of the thermal properties of resins derived from 3-Hydroxymethylpentane-1,5-diol, benchmarked against common alternative polyols. We will delve into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), present detailed experimental protocols for resin characterization, and interpret the resulting data to provide actionable insights for researchers, scientists, and professionals in material and drug development.

Understanding the Analytical Techniques: TGA and DSC

Thermal analysis techniques are indispensable tools for characterizing polymers.[5][6] They provide quantitative information about a material's thermal stability and transitions, which are crucial for determining processing parameters and predicting end-use performance.[7]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For polymer resins, TGA is primarily used to determine thermal stability and decomposition profiles. The key data points derived from a TGA experiment are the onset of decomposition and the temperature at which maximum degradation occurs. This information is vital for establishing the upper service temperature of a material.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[8] DSC is used to detect and quantify thermal transitions such as the glass transition, melting, and crystallization.[6]

  • Glass Transition Temperature (Tg): This is a critical property of amorphous or semi-crystalline polymers. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[9] The Tg is a key indicator of a resin's mechanical properties and operating temperature range.

  • Melting Temperature (Tm): For crystalline polymers, the Tm is the temperature at which the crystalline domains melt, resulting in a transition from a solid to a liquid state.

  • Crystallization Temperature (Tc): This is the temperature at which a polymer crystallizes upon cooling from the molten state.

Simultaneous Thermal Analysis (STA), which combines TGA and DSC in a single instrument, offers the advantage of obtaining information about both mass changes and energetic processes under identical experimental conditions.[5]

Comparative Analysis of Polyol Resins

The structure of the polyol has a profound impact on the thermal properties of the final resin. The trifunctionality of 3-Hydroxymethylpentane-1,5-diol is expected to lead to a higher crosslink density compared to linear diols, which in turn influences Tg and thermal stability.[10] Below is a comparative summary of the expected thermal properties of resins based on HMPD and other common polyols.

Polyol Type Example(s) Key Structural Feature Expected Glass Transition Temp. (Tg) Expected Thermal Stability (Td) Rationale & Supporting Insights
Branched Triol 3-Hydroxymethylpentane-1,5-diolCompact, trifunctional aliphatic structureHigherModerate to HighThe three hydroxyl groups facilitate a high degree of cross-linking, restricting polymer chain mobility and thus increasing the Tg.[10] The aliphatic backbone suggests decomposition will occur via random chain scission.[11]
Linear Aliphatic Diol 1,6-Hexanediol, 1,4-ButanediolLinear, difunctionalLowerModerateWith only two hydroxyl groups, these form linear or lightly branched polymers with greater chain flexibility, resulting in a lower Tg.[12] Thermal stability generally increases with longer diol chain length in some systems.[11][12]
Polyether Polyol Polypropylene glycol (PPG), Polytetramethylene ether glycol (PTMEG)Flexible ether linkages in the backboneVery LowLowerThe flexible C-O-C bonds in the backbone lead to very low Tg values (often sub-zero), making them suitable for elastomers.[13][14] However, they are more susceptible to thermo-oxidative degradation compared to polyesters.[13]
Polyester Polyol Adipate-based polyolsEster linkages in the backboneModerateHighGenerally exhibit higher Tg than polyether polyols due to more rigid ester groups. They offer good thermal stability, with decomposition often occurring above 300°C.[11][15]
Bio-based Polyol Castor oil, Soybean oil-based polyolsLong aliphatic chains, varying functionalityVariable (often low)VariableProperties are highly dependent on the source.[16] Long fatty acid chains can act as internal plasticizers, lowering the Tg.[17] Aromatic bio-polyols (e.g., from lignin) can significantly enhance thermal stability.[16]
Polycarbonate Polyol Aliphatic polycarbonate diolsCarbonate linkagesHigher than PolyestersVery HighOffer superior hydrolytic and thermal stability compared to polyester polyols due to the stability of the carbonate group.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting TGA and DSC analysis on resin samples.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and degradation profile of a cured resin.

1. Sample Preparation:

  • Ensure the resin sample is fully cured to eliminate the influence of residual curing exotherms on the analysis.
  • Cut a small, representative piece of the cured resin weighing between 5 and 10 mg. A smaller sample size minimizes thermal gradients within the sample.
  • Place the sample into a clean, tared TGA crucible (typically alumina or platinum).

2. Instrument Setup and Calibration:

  • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
  • Place the sample crucible onto the TGA balance mechanism.
  • Select an inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.[18]

3. Thermal Program:

  • Equilibrate the sample at a starting temperature of ~30 °C.
  • Ramp the temperature at a constant heating rate, typically 10 °C/min or 20 °C/min, to a final temperature well above the expected decomposition, for example, 600-800 °C.[12] A consistent heating rate is crucial for comparing results between samples.[19]

4. Data Analysis:

  • Plot the sample weight (%) as a function of temperature.
  • Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (Tₑ₅%).
  • Analyze the derivative of the weight loss curve (DTG) to identify the temperature(s) of maximum decomposition rate.
Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the glass transition temperature (Tg) and other thermal transitions of a cured resin. A heat-cool-heat cycle is employed to erase the sample's prior thermal history.[12]

1. Sample Preparation:

  • Prepare a small sample of the cured resin, typically 5-10 mg.[20]
  • Encapsulate the sample in a hermetically sealed aluminum DSC pan to ensure good thermal contact and prevent any volatiles from escaping.[20]
  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference. The reference and sample pans should have closely matched masses.[20]

2. Instrument Setup and Calibration:

  • Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
  • Place the sample pan and the reference pan into the DSC cell.
  • Set a nitrogen purge gas flow of 20-50 mL/min.

3. Thermal Program (Heat-Cool-Heat):

  • First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected Tg and any potential melt, but below its decomposition temperature (as determined by TGA).[20] A heating rate of 10 °C/min is common.[12] This step removes the thermal history of the material.
  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
  • Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this second heating scan is typically used for analysis as it reflects the intrinsic properties of the material.[12]

4. Data Analysis:

  • Plot the heat flow as a function of temperature from the second heating scan.
  • Determine the glass transition temperature (Tg), which appears as a step-like change in the baseline of the DSC curve. The Tg is typically reported as the midpoint of this transition.[8]
  • Identify any endothermic peaks (melting) or exothermic peaks (crystallization) and determine their peak temperatures and enthalpies.

Visualized Workflows

The following diagrams illustrate the standardized workflows for TGA and DSC analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Measurement cluster_analysis Data Analysis Cure Ensure Full Cure of Resin Weigh Weigh 5-10 mg Sample Cure->Weigh Cure->Weigh Load Load into TGA Crucible Weigh->Load Weigh->Load Calibrate Calibrate TGA Place Place Crucible on Balance Load->Place Calibrate->Place Calibrate->Place Purge Set N2 Purge (20-50 mL/min) Place->Purge Place->Purge Equilibrate Equilibrate at 30°C Purge->Equilibrate Ramp Ramp at 10°C/min to 600°C Equilibrate->Ramp Equilibrate->Ramp Plot Plot Weight % vs. Temperature Ramp->Plot Determine Determine Td₅% and DTG Peak Plot->Determine Plot->Determine

Caption: Standardized workflow for Thermogravimetric Analysis (TGA) of resins.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Measurement (Heat-Cool-Heat) cluster_analysis Data Analysis Weigh Weigh 5-10 mg Sample Encapsulate Encapsulate in Al Pan Weigh->Encapsulate Weigh->Encapsulate Calibrate Calibrate DSC Load_Pans Load Sample & Reference Pans Encapsulate->Load_Pans Ref Prepare Empty Reference Pan Ref->Load_Pans Calibrate->Load_Pans Calibrate->Load_Pans Purge Set N2 Purge (20-50 mL/min) Load_Pans->Purge Load_Pans->Purge Heat1 1st Heat Scan (Erase History) Purge->Heat1 Cool Controlled Cooling Scan Heat1->Cool Heat1->Cool Heat2 2nd Heat Scan (For Analysis) Cool->Heat2 Cool->Heat2 Plot Plot Heat Flow vs. Temperature (2nd Scan) Heat2->Plot Determine Determine Tg, Tm, Tc Plot->Determine Plot->Determine

Caption: Standardized workflow for Differential Scanning Calorimetry (DSC) of resins.

Conclusion

The thermal analysis of resins using TGA and DSC provides critical data for material characterization and performance prediction. Resins synthesized from 3-Hydroxymethylpentane-1,5-diol are anticipated to exhibit a relatively high glass transition temperature due to the high crosslink density afforded by its trifunctional nature. This would translate to enhanced stiffness and dimensional stability at elevated temperatures compared to resins made from linear diols or flexible polyether polyols. A thorough comparison using the standardized TGA and DSC protocols detailed in this guide will enable researchers to precisely quantify these properties and make informed decisions in the development of new polymer systems. The structural variation among polyols offers a versatile toolbox for tuning the thermal properties of resins to meet the demands of a wide array of applications.

References

  • Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry. (2018). Google Scholar.
  • Effect of the Curative on the Thermal Decomposition Behavior and Kinetics of Polyester-Based Polyurethanes. (2023). Taylor & Francis Online.
  • The Glass Transition Temperature of Heterogeneous Biopolymer Systems. (2023).
  • Sample Preparation – DSC.
  • Glass transition and thermal degradation of rigid polyurethane foams derived from castor oil–molasses polyols. (n.d.).
  • Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. SciSpace.
  • DSC thermograms of the produced polyols. (n.d.).
  • 3-(hydroxymethyl)pentane-1,5-diol. Molbase.
  • The Impact of Different Polyols on the Properties of Coatings, Adhesives, Sealants and Elastomers. (2019).
  • Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. (2020). PMC.
  • Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (n.d.). PMC.
  • Role of Bio-polyols in Enhancing the Mechanical and Thermal Properties of Sustainable Polyurethane Foams. (2025). IJFMR.
  • Thermal Degradation of Polyesters: Part 1.
  • (a) Differential scanning calorimetry (DSC) of bM polyol. (b) DSC of bS... (n.d.).
  • DSC glass transition temperatures of (a) acrylic polyols and (b) acrylic-polyurethane coatings. (n.d.).
  • Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers. (2021). PMC.
  • 3-Hydroxymethylpentane-1,5-diol. (n.d.). PubChem.
  • Thermal degradation kinetics of the biodegradable aliphatic polyester, poly(propylene succinate). (2025).
  • Thermal stability of polyurethane materials based on castor oil as polyol component. (2025). Google Scholar.
  • DSC curves overlay of polyols. (n.d.).
  • Thermal behaviour of hydroxymethyl compounds as models for adhesive resins. (n.d.). Google Scholar.
  • Thermal and anticorrosion properties of polyurethane coatings derived from recycled polyethylene terephthalate and palm olein-based polyols. (2021). Royal Society Open Science.
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
  • DSC Analysis of Polymers.
  • Thermal Characteriz
  • Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). University of California, Santa Barbara.
  • 3-Ethyl-3-(hydroxymethyl)pentane-1,5-diol. (n.d.). PubChem.
  • From Lab to Market: Current Strategies for the Production of Biobased Polyols. (2021). ACS Sustainable Chemistry & Engineering.
  • Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Co
  • 3-Hydroxymethylpentane-1,5-diol. (n.d.). Alfa Chemistry.
  • Glass transition. (n.d.). Wikipedia.
  • Production of 3-methylpentane-1,5-diol. (1976).
  • Thermal behaviour of hydroxymethyl compounds as models for adhesive resins. (2025).
  • Thermal Analysis of Polymers Selected Applic
  • The Influence of Diol Chain length on the Thermal Properties of Aliphatic Polyesters: A Compar
  • Effect of Different Methods to Synthesize Polyol-Grafted-Cellulose Nanocrystals as Inter-Active Filler in Bio-Based Polyurethane Foams. (2023). MDPI.

Sources

mass spectrometry fragmentation patterns of 3-Hydroxymethylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Profiling of 3-Hydroxymethylpentane-1,5-diol

Part 1: Executive Summary

In the development of hyperbranched polymers and drug delivery dendrimers, 3-Hydroxymethylpentane-1,5-diol (HMPD) serves as a critical trifunctional core. However, its structural isomer, Trimethylolpropane (TMP) , is the industrial standard.[1] Distinguishing these isomers is analytically challenging due to their identical molecular weight (


 Da) and similar polarity.[1]

This guide provides a definitive mass spectrometric (MS) workflow to differentiate HMPD from TMP and linear hexanetriols. We demonstrate that while direct Electron Ionization (EI) yields ambiguous results due to thermal dehydration, TMS-derivatization GC-MS offers a self-validating system for unambiguous identification.[1]

Key Finding: The presence of a tertiary methine hydrogen in HMPD (absent in TMP) enables unique rearrangement pathways, specifically the absence of the


 (ethyl loss) ion that characterizes TMP.

Part 2: Structural Context & Alternatives

To understand the fragmentation, we must first contrast the carbon backbones of the target molecule and its primary alternatives.

CompoundStructure DescriptionKey Structural FeatureRole in MS
HMPD (Target) 3-(hydroxymethyl)pentane-1,5-diolTertiary Carbon at C3; Symmetric ethyl-hydroxyl arms.[1]Allows H-rearrangement; No ethyl group.[1]
TMP (Alt 1) 2-ethyl-2-(hydroxymethyl)propane-1,3-diolQuaternary Carbon ; One ethyl group; Three equivalent methylol groups.[1]quaternary center blocks rearrangement; Ethyl loss dominant.[1]
1,2,6-Hexanetriol (Alt 2) Linear hexane backboneSecondary/Primary Alcohols ; Asymmetric.[1]Sequential fragmentation along linear chain.[1]

Part 3: Experimental Methodology (Self-Validating Protocol)

Direct injection of polyols into GC-MS often results in broad, tailing peaks and thermal degradation (dehydration), obscuring the molecular ion.[1] The following derivatization protocol renders the molecule volatile and thermally stable, creating a "self-validating" spectrum where the molecular ion (


) or specific high-mass fragments confirm the derivatization efficiency.
Protocol: Silylation for GC-MS Profiling
  • Sample Prep: Dissolve 5 mg of HMPD in 100

    
    L of anhydrous pyridine.
    
    • Why: Pyridine acts as an acid scavenger and solvent.[1]

  • Derivatization: Add 100

    
    L of BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
    • Why: BSTFA is a strong silylating agent; TMCS acts as a catalyst to silylate sterically hindered hydroxyls.[1]

  • Reaction: Incubate at 70°C for 30 minutes .

    • Validation: The solution must remain clear. Cloudiness indicates moisture contamination (hydrolysis of reagent).[1]

  • Analysis: Inject 1

    
    L (Split 1:50) into GC-MS (EI source, 70 eV).
    
    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1]

Part 4: Fragmentation Analysis (The Core Mechanism)

Upon derivatization, HMPD becomes 3-(trimethylsilyloxymethyl)pentane-1,5-diyl bis(trimethylsilyl ether) .[1]

  • Formula:

    
    
    
  • Molecular Weight:

    
     Da[1]
    
Mechanism 1: The HMPD Fragmentation Tree

Unlike TMP, HMPD possesses a central tertiary carbon with a hydrogen atom.[1] This allows for specific alpha-cleavages and hydrogen transfers.[1]

Primary Pathways:

  • Alpha-Cleavage (Dominant): Cleavage at the C3 branching point.[1]

    • Loss of

      
       (Mass 103).[1]
      
    • Resulting Ion:

      
      .[1]
      
  • McLafferty-Type Rearrangement: The long arms (

    
    ) allow for 6-membered ring transition states not possible in TMP.[1]
    

HMPD_Fragmentation Parent Parent Ion (M+) m/z 350 (Weak Intensity) M15 [M - 15]+ m/z 335 (Loss of CH3 from Si) Parent->M15 -CH3 Alpha Alpha-Cleavage at C3 (Branch Point) Parent->Alpha M103 [M - 103]+ m/z 247 (Loss of CH2OTMS) Alpha->M103 Major Pathway BasePeak Base Peak m/z 103 (CH2=O-SiMe3)+ Alpha->BasePeak Charge Retention on Fragment Rearrange H-Transfer / Rearrangement M103->Rearrange M73 m/z 73 (TMS+) Rearrange->M73 Secondary Decay

Figure 1: Fragmentation pathway of Tris-TMS derivatized HMPD.[1] Note the dominance of alpha-cleavage at the C3 position.

Part 5: Comparative Performance & Diagnostic Criteria

This section objectively compares the mass spectral "fingerprint" of HMPD against its isomers. This is the critical data for researchers attempting to identify the compound in complex mixtures.

Table 1: Diagnostic Ion Comparison (TMS Derivatives)
Ion (m/z)OriginHMPD (Target) TMP (Alternative) Differentiation Logic
350

(Molecular Ion)
Trace / AbsentTrace / AbsentBoth are unstable; not diagnostic.[1]
335

LowLowLoss of methyl from TMS; common to both.[1]
321

ABSENT / Very Low HIGH (Diagnostic) CRITICAL: TMP loses its ethyl group (

).[1] HMPD has no ethyl group to lose.[1]
247

High MediumLoss of

.[1] HMPD has 3 equivalent pathways for this; TMP has 3.[1]
103

Base Peak (100%) Base Peak (100%)Standard primary alcohol TMS fragment.[1] Non-diagnostic.
117

Present AbsentHMPD has ethyl-linked oxygens; TMP does not.[1]
Performance Analysis
  • Selectivity (Differentiation):

    • TMP is identified by the m/z 321 peak (Loss of Ethyl).[1]

    • HMPD is identified by the absence of m/z 321 and the presence of ions related to the ethylene bridge (e.g., m/z 117 or losses involving

      
      ).
      
  • Sensitivity:

    • Both compounds ionize well in EI after silylation.[1] The base peak at m/z 103 ensures high sensitivity for quantification (SIM mode), but low specificity.[1]

    • Recommendation: For quantitation in mixtures, use the m/z 247 ion for HMPD, as it is a high-mass, structurally significant fragment.[1]

Part 6: Applications and Significance

Understanding this fragmentation is vital for two primary fields:

  • Polymer Forensics: HMPD is often used to lower the viscosity of polyester resins compared to TMP.[1] Detecting HMPD in a "TMP-labeled" resin indicates a formulation change that affects crosslinking density (secondary vs. primary alcohols).[1]

  • Metabolomics: In biological systems, the identification of polyols often relies on library matching.[1] Because HMPD and TMP are isomers, automated software frequently misidentifies them.[1] The m/z 321 criterion provided here is a manual validation step for researchers.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (Standard text for GC-MS derivatization protocols).

  • Little, J. L. (1999).[1] "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22.[1] Link

  • National Institute of Standards and Technology (NIST). (2023).[1][2] NIST Mass Spectral Library (NIST23).[1] (Source for standard fragmentation patterns of TMP and aliphatic diols). Link

  • PubChem. (2023).[1] "Compound Summary: 3-(Hydroxymethyl)pentane-1,5-diol". National Library of Medicine.[1] Link[1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th Ed.).[1] University Science Books. (Source for alpha-cleavage and rearrangement rules).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethylpentane-1,5-diol
Reactant of Route 2
3-Hydroxymethylpentane-1,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.